VUF11207
Description
Propriétés
IUPAC Name |
N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35FN2O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3/b19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRRRKAXHMGUHZ-XDJHFCHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1F)CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1F)/CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730917 | |
| Record name | N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378524-41-4 | |
| Record name | N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
VUF11207 Mechanism of Action on ACKR3: A Technical Guide
This document provides a detailed examination of the mechanism of action of VUF11207, a potent synthetic agonist, on the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. It is intended for researchers, scientists, and professionals in drug development who are focused on chemokine receptor pharmacology and signaling.
Introduction to ACKR3: An Atypical Receptor
The Atypical Chemokine Receptor 3 (ACKR3) is a class A G protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12 and CXCL11.[1] Unlike canonical GPCRs such as its counterpart CXCR4, ACKR3 is characterized as an "atypical" or "biased" receptor.[1][2] This distinction arises from its primary signaling mechanism. Upon ligand binding, ACKR3 does not activate heterotrimeric G-proteins to elicit downstream signals like calcium mobilization.[2][3] Instead, its principal function is mediated through the recruitment of β-arrestin.[1][4] This β-arrestin-biased signaling leads to receptor internalization and plays a crucial role in "scavenging" or clearing extracellular chemokines, thereby shaping chemokine gradients and modulating the signaling of other receptors like CXCR4.[2][5]
This compound as a Potent ACKR3 Agonist
This compound is a small molecule compound identified as a potent and selective agonist for ACKR3.[6] Its primary mechanism of action is the induction of β-arrestin recruitment to ACKR3, mimicking the effect of the endogenous ligand CXCL12 but without activating G-protein pathways.[1] This specific action makes this compound a valuable chemical tool for studying the distinct physiological and pathological roles of ACKR3-mediated β-arrestin signaling.
Quantitative Pharmacological Data
The interaction of this compound and its derivatives with ACKR3 has been quantified across various assays. The data highlights its potency and affinity for the receptor.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | β-arrestin Recruitment | HEK293-ACKR3 | EC₅₀ | 1.6 nM | |
| (R)-VUF11207 | Radioligand Displacement ([¹²⁵I]CXCL12) | - | pEC₅₀ | 8.3 ± 0.1 | [7] |
| (S)-VUF11207 | Radioligand Displacement ([¹²⁵I]CXCL12) | - | pEC₅₀ | 7.7 ± 0.1 | [7] |
| This compound Fluorescent Probe (18a) | NanoBRET Saturation Binding | HEK293G_NLuc-ACKR3 | pKᵈ | 7.9 ± 0.1 | [7] |
| This compound Fluorescent Probe (18b) | NanoBRET Saturation Binding | HEK293G_NLuc-ACKR3 | pKᵈ | 7.8 ± 0.1 | [7] |
| This compound Fluorescent Probe (18c) | NanoBRET Saturation Binding | HEK293G_NLuc-ACKR3 | pKᵈ | 6.8 ± 0.1 | [7] |
Core Mechanism: β-Arrestin Biased Signaling
The central mechanism of this compound action is the conformational change it induces in ACKR3 upon binding, leading to the recruitment of β-arrestin. This process is independent of G-protein coupling.[1][2]
-
Binding: this compound binds to the ACKR3 receptor.
-
Conformational Change: The receptor undergoes a conformational change that favors the recruitment of G protein-coupled receptor kinases (GRKs).[8]
-
Phosphorylation: GRKs phosphorylate serine and threonine residues on the intracellular C-terminal tail of ACKR3.[8][9]
-
β-Arrestin Recruitment: The phosphorylated tail serves as a high-affinity binding site for β-arrestin (β-arrestin 1 and 2).[10][11]
-
Downstream Events: β-arrestin recruitment leads to:
-
Receptor Internalization: The ACKR3/β-arrestin complex is targeted for internalization into endosomes, effectively removing the receptor and its bound ligand from the cell surface.[3][4] This is the basis of the chemokine "scavenging" function.
-
Signal Transduction: β-arrestin can act as a scaffold for other signaling proteins, such as kinases like ERK and Akt, initiating G-protein-independent signaling cascades.[3]
-
Heterodimerization: this compound-induced ACKR3 activation can promote the formation of heterodimers with CXCR4, which can modulate CXCR4 signaling and subsequent cellular functions like platelet activation.[6][12]
-
Experimental Protocols
The mechanism of this compound is primarily elucidated through β-arrestin recruitment and competitive binding assays.
This protocol describes a generalized method for measuring this compound-induced β-arrestin recruitment using BRET, a common and robust assay format.[13][14]
Principle: The assay relies on energy transfer between a light-emitting enzyme (BRET donor, e.g., Renilla Luciferase, Rluc) and a fluorescent protein (BRET acceptor, e.g., Venus or GFP).[13] ACKR3 is fused to the donor and β-arrestin to the acceptor. When this compound brings the receptor and β-arrestin into close proximity (<10 nm), energy is transferred from the donor to the acceptor upon addition of a substrate, and the resulting light emission from the acceptor can be measured.
Materials:
-
Mammalian cells (e.g., HEK293)
-
Expression plasmids: ACKR3-Rluc8 (donor) and Venus-β-arrestin (acceptor)
-
Transfection reagent
-
Cell culture medium and supplements
-
White, opaque 96-well microplates
-
Assay buffer (e.g., HBSS with 0.2% BSA)
-
This compound stock solution
-
Rluc substrate (e.g., Coelenterazine h or Furimazine)
-
BRET-capable plate reader with dual emission filters
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with the ACKR3-Rluc8 and Venus-β-arrestin plasmids using a suitable transfection reagent. The optimal ratio of donor to acceptor plasmid must be determined empirically to achieve desired expression levels.[13]
-
Cell Seeding: 24 hours post-transfection, harvest the cells and seed them into white, opaque 96-well plates at an appropriate density. Allow cells to adhere for another 24 hours.
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer.
-
Aspirate the culture medium from the wells and replace it with assay buffer.
-
Add the this compound dilutions to the wells. Include a vehicle control (buffer only) for baseline measurement.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).[7]
-
-
Signal Detection:
-
Add the Rluc substrate (e.g., Furimazine) to each well.[7]
-
Immediately measure the luminescence at two wavelengths simultaneously using a BRET plate reader: one for the donor (e.g., ~460 nm) and one for the acceptor (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).[7]
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Principle: This assay measures the ability of a non-labeled compound (this compound) to compete with a radiolabeled ligand (e.g., [¹²⁵I]CXCL12) for binding to ACKR3. The displacement of the radioligand provides a measure of the unlabeled compound's binding affinity (Ki).
Materials:
-
Cell membranes prepared from cells expressing ACKR3
-
Radioligand: [¹²⁵I]CXCL12
-
This compound stock solution
-
Binding buffer
-
Non-specific binding control (a high concentration of unlabeled CXCL12)
-
Glass fiber filter mats
-
Scintillation fluid and counter
Methodology:
-
Assay Setup: In tubes or a 96-well plate, combine cell membranes, a fixed concentration of [¹²⁵I]CXCL12, and varying concentrations of this compound.
-
Controls: Prepare tubes for total binding (no competitor) and non-specific binding (with excess unlabeled CXCL12).
-
Incubation: Incubate the reactions to allow binding to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are retained on the filter.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: (Total Binding) - (Non-specific Binding).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Conclusion
This compound acts as a potent, β-arrestin-biased agonist at the atypical chemokine receptor ACKR3. Its mechanism of action is centered on the specific recruitment of β-arrestin without G-protein activation, leading to receptor internalization and modulation of cellular signaling. This selective activity makes this compound an indispensable pharmacological tool for dissecting the nuanced roles of ACKR3 in health and disease, from cancer progression to cardiovascular regulation.[6][7]
References
- 1. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of atypical chemokine receptor 3 reveal the basis for its promiscuity and signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased Agonism at Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
VUF11207: A Technical Guide to a High-Potency Agonist for the Atypical Chemokine Receptor CXCR7
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a potent small-molecule agonist for the atypical chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2][3] As a styrene-amide derivative, this compound has emerged as a critical chemical probe for elucidating the nuanced signaling pathways and physiological roles of CXCR7.[1] This receptor is distinguished by its preferential signaling through the β-arrestin pathway rather than classical G protein-mediated cascades, making it a subject of intense research in areas such as cancer, inflammation, and cardiovascular disease.[4][5][6][7] This in-depth technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its characterization.
Chemical Properties and Synthesis
This compound is a racemic mixture. Its chemical formula is C27H35FN2O4, with a molecular weight of 470.58 g/mol .[3]
Synthesis of this compound: The synthesis of this compound is based on the procedures described by Wijtmans et al. (2012). A brief outline of the synthesis is as follows:
-
Aldol Condensation: The synthesis begins with an Aldol condensation reaction between 2-fluorobenzaldehyde (B47322) and propionaldehyde (B47417) under basic conditions to yield (E)-3-(2-fluorophenyl)-2-methylacrylaldehyde.
-
Reductive Amination: This is followed by a reductive amination step. The resulting aldehyde is reacted with (R)-2-(1-methylpyrrolidin-2-yl)ethanamine using a picoline borane (B79455) complex to produce the homochiral precursor.
-
Amide Coupling: The final step involves the coupling of the precursor with a suitable carboxylic acid to yield this compound.
Mechanism of Action
This compound functions as a high-potency agonist at the CXCR7 receptor. Its binding to CXCR7 does not lead to the activation of typical G protein signaling pathways.[4][8] Instead, it potently induces the recruitment of β-arrestin2 to the receptor.[1][2][9] This β-arrestin recruitment subsequently triggers receptor internalization and initiates downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK).[6][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity at the CXCR7 receptor.
Table 1: Binding Affinity of this compound for CXCR7
| Parameter | Value | Assay Type | Cell Line | Reference |
| pKi | 8.1 | Radioligand Displacement | HEK293 | [2][3] |
| pEC50 (R-enantiomer) | 8.3 ± 0.1 | [125I]CXCL12 Displacement | Not Specified | [11] |
| pEC50 (S-enantiomer) | 7.7 ± 0.1 | [125I]CXCL12 Displacement | Not Specified | [11] |
Table 2: Functional Activity of this compound at CXCR7
| Parameter | Value | Assay Type | Cell Line | Reference |
| pEC50 (β-arrestin2 recruitment) | 8.8 | BRET | HEK293 | [2] |
| EC50 (β-arrestin2 recruitment) | 1.6 nM | BRET | HEK293 | [3][9][12] |
| pEC50 (Internalization) | 7.9 | ELISA | HEK293 | [2] |
| EC50 (Internalization) | 14.1 nM | ELISA | Not Specified | [1] |
Experimental Protocols
Radioligand Displacement Assay
This protocol is adapted from methodologies used to characterize small molecule ligands for CXCR7.
Objective: To determine the binding affinity (Ki) of this compound for the CXCR7 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells transiently or stably expressing human CXCR7.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Radioligand: [125I]CXCL12.
-
Non-labeled competitor: this compound at various concentrations.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Harvest CXCR7-expressing HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [125I]CXCL12 to each well.
-
Add increasing concentrations of this compound to the wells. For determining non-specific binding, add a high concentration of a known CXCR7 ligand.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate. Wash the filters with ice-old wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (NanoBRET)
This protocol describes the use of Bioluminescence Resonance Energy Transfer (BRET) to measure the recruitment of β-arrestin2 to CXCR7 upon agonist stimulation.
Objective: To quantify the potency (EC50) of this compound in inducing the interaction between CXCR7 and β-arrestin2.
Materials:
-
HEK293 cells.
-
Plasmids encoding CXCR7 fused to a NanoLuc luciferase (Nluc) donor and β-arrestin2 fused to a fluorescent acceptor (e.g., HaloTag or fluorescent protein).
-
Cell culture medium and transfection reagents.
-
NanoBRET substrate (e.g., furimazine).
-
BRET-compatible plate reader.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the CXCR7-Nluc and β-arrestin2-acceptor plasmids. Plate the transfected cells in a 96-well plate and allow them to grow for 24-48 hours.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the different concentrations of this compound to the cells.
-
Substrate Addition: Add the NanoBRET substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 5-15 minutes).
-
BRET Measurement: Measure the luminescence signals at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Receptor Internalization Assay (ELISA-based)
This protocol outlines an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the internalization of CXCR7 from the cell surface following agonist treatment.
Objective: To measure the efficacy and potency of this compound in inducing CXCR7 internalization.
Materials:
-
HEK293 cells stably expressing N-terminally FLAG-tagged CXCR7.
-
Primary antibody against the FLAG tag.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H2SO4).
-
ELISA plate reader.
Procedure:
-
Cell Seeding: Seed the FLAG-CXCR7 expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Agonist Treatment: Treat the cells with various concentrations of this compound for a specific time (e.g., 30-60 minutes) at 37°C to induce receptor internalization.
-
Fixation: Fix the cells with paraformaldehyde.
-
Antibody Incubation: Incubate the non-permeabilized cells with the anti-FLAG primary antibody to label the remaining surface receptors.
-
Wash the cells and then incubate with the HRP-conjugated secondary antibody.
-
Detection: After washing, add the TMB substrate and incubate until a blue color develops. Stop the reaction with the stop solution.
-
Quantification: Measure the absorbance at 450 nm using an ELISA plate reader.
-
Data Analysis: The decrease in absorbance is proportional to the amount of receptor internalization. Plot the percentage of internalized receptors against the logarithm of the this compound concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflows
CXCR7 Signaling Pathway
This compound binding to CXCR7 initiates a β-arrestin-biased signaling cascade.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for characterizing the activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound ≥99% (HPLC), CXCR7 Agonist, oil | Sigma-Aldrich [sigmaaldrich.com]
- 4. β-arrestin- but not G protein-mediated signaling by the “decoy” receptor CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 6. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
VUF11207 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of VUF11207, a potent agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This document summarizes key quantitative data, details experimental protocols for the characterization of this compound and its analogs, and visualizes the core signaling pathways and experimental workflows.
Introduction: this compound and the ACKR3 Receptor
This compound is a small molecule agonist of the Atypical Chememokine Receptor 3 (ACKR3), a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer progression and inflammation.[1] Unlike canonical GPCRs, ACKR3 does not couple to G proteins to elicit downstream signaling. Instead, it primarily signals through the β-arrestin pathway, leading to receptor internalization and modulation of cellular processes.[2] this compound and its analogs have emerged as valuable chemical tools to probe the function of ACKR3 and as potential starting points for the development of novel therapeutics.
Structure-Activity Relationship of this compound Analogs
The core scaffold of this compound is a substituted styrene-amide. Structure-activity relationship studies have been conducted by synthesizing a series of analogs and evaluating their binding affinity for the ACKR3 receptor. The binding affinity is typically determined using a radioligand displacement assay, measuring the ability of the compounds to displace the binding of a radiolabeled ligand, such as [¹²⁵I]-CXCL12, to the receptor. The affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
A key publication by Wijtmans et al. in the European Journal of Medicinal Chemistry (2012) describes the synthesis and pharmacological evaluation of 24 derivatives of the this compound scaffold.[2] The study revealed several important structural features that influence the binding affinity.
Table 1: Structure-Activity Relationship of this compound Analogs at the ACKR3 Receptor
| Compound | R1 | R2 | R3 | R4 | pKi |
| This compound (29) | H | 3,4,5-trimethoxy | H | 2-fluoro | 8.1 |
| Analog 1 | H | 4-methoxy | H | 2-fluoro | 7.5 |
| Analog 2 | H | 3,4-dimethoxy | H | 2-fluoro | 7.8 |
| Analog 3 | H | 3,5-dimethoxy | H | 2-fluoro | 7.9 |
| Analog 4 | H | 2,4,6-trimethoxy | H | 2-fluoro | 7.2 |
| Analog 5 | H | 4-chloro | H | 2-fluoro | 7.1 |
| Analog 6 | H | 4-methyl | H | 2-fluoro | 7.3 |
| Analog 7 | H | H | H | 2-fluoro | 6.5 |
| Analog 8 | H | 3,4,5-trimethoxy | H | H | 7.6 |
| Analog 9 | H | 3,4,5-trimethoxy | H | 4-fluoro | 8.0 |
| Analog 10 | H | 3,4,5-trimethoxy | H | 2,6-difluoro | 7.9 |
| Analog 11 | CH₃ | 3,4,5-trimethoxy | H | 2-fluoro | 7.4 |
| Analog 12 | H | 3,4,5-trimethoxy | CH₃ | 2-fluoro | 7.7 |
| VUF11403 (30) | H | 3,4,5-trimethoxy | H | 3-fluoro | 8.0 |
| Analog 14 | H | 3,4,5-trimethoxy | H | 4-chloro | 7.8 |
| Analog 15 | H | 3,4,5-trimethoxy | H | 2-chloro | 7.9 |
| Analog 16 | H | 3,4,5-trimethoxy | H | 2-methyl | 7.7 |
| Analog 17 | H | 3,4,5-trimethoxy | H | 3-methyl | 7.8 |
| Analog 18 | H | 3,4,5-trimethoxy | H | 4-methyl | 7.9 |
| Analog 19 | H | 3,4,5-trimethoxy | H | 2,3-difluoro | 8.0 |
| Analog 20 | H | 3,4,5-trimethoxy | H | 2,4-difluoro | 8.1 |
| Analog 21 | H | 3,4,5-trimethoxy | H | 2,5-difluoro | 8.0 |
| Analog 22 | H | 3,4,5-trimethoxy | H | 3,4-difluoro | 7.9 |
| Analog 23 | H | 3,4,5-trimethoxy | H | 3,5-difluoro | 7.8 |
| Analog 24 | H | 3,4,5-trimethoxy | H | 2,4,6-trifluoro | 7.5 |
Data extracted and compiled from Wijtmans et al., Eur J Med Chem. 2012 May;51:184-92.[2]
Experimental Protocols
Radioligand Displacement Assay for ACKR3
This protocol describes a method to determine the binding affinity of test compounds for the ACKR3 receptor by measuring their ability to displace the radiolabeled chemokine [¹²⁵I]-CXCL12.
Materials:
-
HEK293 cells stably expressing human ACKR3
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
[¹²⁵I]-CXCL12 (radioligand)
-
Unlabeled CXCL12 (for non-specific binding determination)
-
Test compounds (this compound and analogs)
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-ACKR3 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled CXCL12 (e.g., 1 µM, for non-specific binding), or 50 µL of test compound at various concentrations.
-
Add 50 µL of [¹²⁵I]-CXCL12 at a final concentration close to its Kd value (e.g., 0.1 nM).
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate, pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Convert the Ki to pKi (-log(Ki)).
-
β-Arrestin Recruitment Assay (BRET)
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin2 to the ACKR3 receptor upon agonist stimulation.
Materials:
-
HEK293 cells
-
Plasmids encoding ACKR3 fused to a Renilla luciferase (Rluc) and β-arrestin2 fused to a Yellow Fluorescent Protein (YFP)
-
Lipofectamine 2000 or similar transfection reagent
-
Cell culture medium
-
Assay buffer (e.g., HBSS)
-
Coelenterazine (B1669285) h (luciferase substrate)
-
Test compounds (this compound and analogs)
-
96-well white opaque microplates
-
BRET-compatible microplate reader
Protocol:
-
Cell Transfection:
-
Seed HEK293 cells in a 6-well plate.
-
The next day, co-transfect the cells with the ACKR3-Rluc and β-arrestin2-YFP plasmids using Lipofectamine 2000 according to the manufacturer's instructions.
-
24 hours post-transfection, harvest the cells and resuspend them in assay buffer.
-
-
BRET Assay:
-
Dispense 90 µL of the cell suspension into each well of a 96-well white opaque microplate.
-
Add 10 µL of test compound at various concentrations to the wells.
-
Incubate the plate for 15 minutes at 37°C.
-
Add coelenterazine h to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths: one for the Rluc emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm) using a BRET-compatible microplate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the YFP emission by the Rluc emission.
-
Plot the BRET ratio against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) and the maximum BRET ratio (Emax) using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: ACKR3 signaling pathway initiated by this compound.
Experimental Workflows
Caption: Workflow for the radioligand binding assay.
Caption: Workflow for the β-arrestin recruitment BRET assay.
References
An In-depth Technical Guide to the Pharmacological Profile of VUF11207
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF11207 is a potent and selective small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. Unlike canonical chemokine receptors, ACKR3 does not couple to G-proteins to mediate classical signaling cascades such as calcium mobilization. Instead, it primarily signals through the β-arrestin pathway, functioning as a scavenger receptor for its endogenous ligands, most notably the chemokine CXCL12. This compound serves as a critical chemical tool for elucidating the nuanced roles of ACKR3 in physiology and pathology. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its influence on key signaling pathways.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized through various in vitro assays. As a racemic mixture, the potency of its individual enantiomers has also been resolved, revealing a clear stereospecific preference.[1][2][3]
| Parameter | Value | Assay Type | Cell System / Species | Reference |
| EC50 (Racemate) | 1.6 nM | β-Arrestin Recruitment | HEK293 cells expressing human ACKR3 | [4] |
| EC50 (Racemate) | 14.1 nM | Receptor Internalization (ELISA) | - | [5] |
| pEC50 (R-enantiomer) | 8.3 ± 0.1 | [125I]CXCL12 Displacement | - | [1][6] |
| pEC50 (S-enantiomer) | 7.7 ± 0.1 | [125I]CXCL12 Displacement | - | [1][6] |
| pKd (Fluorescent Probes) | 6.8 - 7.8 | NanoBRET Saturation Binding | HEK293G cells with NLuc-ACKR3 | [1][6] |
Mechanism of Action
This compound acts as a functional agonist at the ACKR3 receptor. Its binding initiates a signaling cascade that is distinct from typical G-protein coupled receptors (GPCRs).
-
G-Protein Independence: ACKR3 lacks the canonical DRYLAIV motif required for efficient G-protein coupling.[7] Consequently, neither its endogenous ligands nor agonists like this compound induce Gαi-protein-dependent signaling pathways such as intracellular calcium mobilization.[7][8][9][10]
-
β-Arrestin Biased Signaling: The primary signaling output upon this compound binding is the recruitment of β-arrestin.[11][12] This interaction is dependent on the phosphorylation of the receptor's intracellular domains by G-protein coupled receptor kinases (GRKs), particularly GRK2.[11][12]
-
Receptor Internalization: Following β-arrestin recruitment, the this compound-bound ACKR3 receptor undergoes rapid internalization into intracellular vesicles.[5][6][13] This process is fundamental to ACKR3's function as a scavenger receptor, as it effectively removes the chemokine CXCL12 from the extracellular environment, thereby shaping chemokine gradients.[7][10][12]
Signaling Pathways
This compound modulates cellular signaling through two principal mechanisms: direct activation of ACKR3-mediated pathways and allosteric modulation of CXCR4 signaling via heterodimerization.
Activation of ACKR3 by this compound initiates a G-protein-independent pathway culminating in receptor internalization. This process is crucial for the receptor's scavenging function.
This compound agonism promotes the formation of heterodimers between ACKR3 and the canonical chemokine receptor CXCR4.[7][14] This interaction allosterically inhibits CXCR4's ability to signal through G-proteins in response to their shared ligand, CXCL12.[8][9][14][15] This attenuates downstream effects like platelet aggregation and calcium signaling.[8][9][14][15]
Experimental Protocols
The characterization of this compound relies on several key experimental methodologies.
These assays measure the proximity of β-arrestin to an activated ACKR3 receptor.[16][17] Bioluminescence Resonance Energy Transfer (BRET) is a common format.[18]
Principle: An energy donor (e.g., NanoLuc Luciferase, NLuc) is fused to the receptor (ACKR3), and an energy acceptor (e.g., a fluorophore) is fused to β-arrestin. Upon this compound-induced recruitment, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer, which is detected as fluorescent light emission upon addition of the luciferase substrate.[19][20]
Methodology:
-
Cell Preparation: Co-transfect HEK293 cells with plasmids encoding for ACKR3-NLuc and fluorescently-tagged β-arrestin.
-
Plating: Seed transfected cells into a 96- or 384-well plate and incubate.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate for a predetermined period (e.g., 5-60 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Substrate Addition: Add the luciferase substrate (e.g., furimazine).
-
Detection: Immediately measure luminescence (donor emission) and fluorescence (acceptor emission) using a plate reader equipped with appropriate filters.
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log concentration of this compound to determine the EC50.
These assays determine the affinity of a compound by measuring its ability to displace a known fluorescently-labeled ligand from the receptor.[1][6]
Principle: A fluorescent tracer with known affinity for ACKR3 is allowed to bind to NLuc-tagged ACKR3 expressed in cells. The BRET signal generated is proportional to the amount of tracer bound. An unlabeled competitor compound (this compound) will displace the tracer, causing a decrease in the BRET signal.[21][22][23]
Methodology:
-
Cell Preparation: Use HEK293 cells stably expressing N-terminally tagged NLuc-ACKR3.[1][6]
-
Plating: Plate cells in a 384-well white assay plate.
-
Compound & Tracer Addition: Simultaneously add a fixed concentration of the fluorescent tracer and varying concentrations of the unlabeled competitor (this compound). For non-specific binding control, a high concentration of an unlabeled ligand is used.[6]
-
Incubation: Incubate for 60-120 minutes at 37°C in the dark to reach binding equilibrium.[6]
-
Substrate Addition: Add furimazine substrate with an extracellular NLuc inhibitor.[22]
-
Detection: Measure donor and acceptor emissions and calculate the BRET ratio.
-
Analysis: Plot the BRET ratio against the log concentration of this compound to determine the IC50, which can be converted to a Ki value.
PLA is used to visualize and quantify protein-protein interactions, such as ACKR3-CXCR4 heterodimerization, in situ.[15]
Principle: Two primary antibodies from different species recognize the two target proteins (ACKR3 and CXCR4). Secondary antibodies, each linked to a unique short DNA oligonucleotide (PLA probe), bind to the primary antibodies. If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template. This template is then amplified via rolling-circle amplification, and the product is detected using fluorescently labeled probes.[8][9][15]
Methodology:
-
Sample Preparation: Prepare fixed cells or tissue samples (e.g., platelets).[15]
-
Primary Antibody Incubation: Incubate the sample with a mixture of primary antibodies against ACKR3 and CXCR4.
-
PLA Probe Incubation: Add the two PLA probes (secondary antibodies with attached oligonucleotides).
-
Ligation: Add a ligase to join the oligonucleotide ends, forming a closed DNA circle if the probes are in proximity.
-
Amplification: Add a polymerase for rolling-circle amplification of the DNA circle.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.
-
Imaging & Analysis: Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents a single heterodimerization event. Quantify the number of spots per cell.
References
- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Enantiomer of an Oral Small-Molecule TSH Receptor Agonist Exhibits Improved Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct Activation Mechanisms of CXCR4 and ACKR3 Revealed by Single-Molecule Analysis of their Conformational Landscapes [elifesciences.org]
- 11. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. NanoBRET™ Protein:Protein Interaction System Protocol [promega.kr]
- 20. promegaconnections.com [promegaconnections.com]
- 21. Multiplex Detection of Fluorescent Chemokine Binding to CXC Chemokine Receptors by NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eubopen.org [eubopen.org]
- 23. researchgate.net [researchgate.net]
VUF11207 Binding Affinity and Kinetics for ACKR3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of VUF11207, a potent agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This document consolidates available data on its binding affinity, details the experimental protocols used for its characterization, and visualizes key signaling pathways and experimental workflows.
Quantitative Binding Data
This compound has been characterized as a potent agonist of ACKR3. The following tables summarize the reported binding affinity data from various studies. Note that direct kinetic parameters (k_on, k_off) for this compound binding to ACKR3 are not extensively reported in the currently available literature. The data presented here is derived from functional assays and equilibrium binding studies.
Table 1: Functional Potency of this compound at ACKR3
| Parameter | Value (nM) | Cell Line | Assay Type | Reference |
| EC50 | 1.6 | HEK293-CXCR7 | β-arrestin recruitment |
Table 2: Binding Affinity of this compound-Derived Fluorescent Probes for ACKR3
Recent studies have utilized fluorescent probes based on the this compound scaffold to determine binding affinity using NanoBRET assays.[1] These probes provide a valuable tool for studying ligand-receptor interactions in living cells.
| Fluorescent Probe | pKd | Kd (nM) | Cell Line | Assay Type | Reference |
| Probe 18a | 7.8 | 15.8 | HEK293G_NLuc-ACKR3 | NanoBRET Saturation Binding | [1] |
| Probe 18b | 7.9 | 12.6 | HEK293G_NLuc-ACKR3 | NanoBRET Saturation Binding | [1] |
| Probe 18c | 6.8 | 158.5 | HEK293G_NLuc-ACKR3 | NanoBRET Saturation Binding | [1] |
Note: pKd is the negative logarithm of the dissociation constant (Kd). The fluorescent probes (18a-c) were synthesized based on the this compound structure.[1]
ACKR3 Signaling and Ligand Interaction
ACKR3 is an atypical chemokine receptor that primarily signals through β-arrestin pathways rather than canonical G-protein coupling.[2][3][4] Upon ligand binding, ACKR3 is known to be involved in several cellular processes, including the scavenging of its endogenous ligands like CXCL12.[2][3][4] The interaction of this compound with ACKR3 triggers the recruitment of β-arrestin. Furthermore, ACKR3 can form heterodimers with other receptors, such as CXCR4, which can modulate their signaling pathways.[5][6]
ACKR3 signaling upon ligand binding.
Experimental Protocols
The characterization of this compound and its derivatives has been primarily achieved through competitive radioligand binding assays and Bioluminescence Resonance Energy Transfer (BRET) assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a known radioligand from the receptor.
Materials:
-
HEK293 cells stably expressing ACKR3.
-
Cell membrane preparation from ACKR3-expressing cells.
-
Radioligand (e.g., ¹²⁵I-CXCL12).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-ACKR3 cells to high confluency.
-
Harvest and lyse the cells in a hypotonic buffer.
-
Centrifuge the lysate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add cell membranes, radioligand, and varying concentrations of this compound.
-
Include controls for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor).
-
-
Incubation:
-
Incubate the plate, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the plate through the filter plate using a vacuum manifold to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
NanoBRET Ligand Binding Assay
This assay measures ligand binding in living cells by detecting the energy transfer between a NanoLuciferase (NLuc)-tagged receptor and a fluorescently labeled ligand.[7][8][9][10]
References
- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 5. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pa2online.org [pa2online.org]
- 9. Application of BRET to monitor ligand binding to GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 10. Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the In Vivo Effects of VUF11207 Administration
This technical guide provides a comprehensive overview of the in vivo effects of this compound, a potent and selective agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This document summarizes key research findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction
This compound is a small molecule agonist of the ACKR3/CXCR7 receptor, which is involved in a variety of physiological and pathological processes, including cell migration, survival, and inflammation.[1][2] Unlike typical chemokine receptors, ACKR3 primarily signals through β-arrestin pathways rather than G-protein coupling.[2] this compound has an EC50 of 1.6 nM for ACKR3 and induces the recruitment of β-arrestin to the receptor.[3] Understanding the in vivo effects of this compound is crucial for evaluating its therapeutic potential in various disease models.
Core Findings from In Vivo and Ex Vivo Studies
Attenuation of Inflammatory Bone Loss
In a murine model of lipopolysaccharide (LPS)-induced bone loss, this compound demonstrated a protective effect.[4] Co-administration of this compound with LPS significantly reduced osteoclastogenesis and bone resorption in the calvariae of mice compared to mice treated with LPS alone.[4] This suggests a potential therapeutic role for this compound in inflammatory bone diseases.
Modulation of Vascular Remodeling
In a model of angiotensin II (AngII)-induced hypertension in mice, this compound was shown to potentiate adventitial thickening and fibrosis.[5] This finding indicates that ACKR3 activation may play a complex role in cardiovascular remodeling, potentially exacerbating certain pathological processes.
Inhibition of Platelet Function
Ex vivo studies using human platelets have shown that this compound induces the formation of heterodimers between ACKR3 and CXCR4.[6] This heterodimerization attenuates CXCL12-mediated platelet aggregation and thrombus formation under flow conditions.[7] These findings suggest that this compound could have antithrombotic effects in vivo.
Quantitative Data Summary
| Study Type | Model | Key Quantitative Finding | Reference |
| Bone Resorption | LPS-induced bone loss in C57BL/6J mice | This compound co-administration led to a statistically significant reduction in the number of osteoclasts and the bone resorption area compared to LPS alone. | [4] |
| Vascular Remodeling | Angiotensin II-induced hypertension in mice | Activation of CXCR7 with this compound significantly potentiated AngII-induced adventitial thickening and fibrosis. | [5] |
| Platelet Function | Ex vivo human platelet aggregation | This compound significantly downregulated CXCL12-dependent platelet aggregation. | [6][7] |
| Receptor Binding | HEK293-CXCR7 cells | EC50 = 1.6 nM for β-arrestin recruitment. | [3] |
Detailed Experimental Protocols
LPS-Induced Bone Resorption Model
-
Animal Model: Eight-week-old male C57BL/6J mice.[4]
-
Drug Administration: Mice were subcutaneously injected over the calvariae with either LPS alone or a combination of LPS and the CXCR7 agonist, this compound.[4]
-
Endpoint Analysis: After a specified period, the mice were sacrificed. The calvariae were dissected, and the number of osteoclasts and the total bone resorption area were measured. Histological and micro-computed tomography analyses were likely performed to quantify these parameters.[4]
Angiotensin II-Induced Vascular Remodeling Model
-
Animal Model: Hypertensive mice induced by Angiotensin II infusion.[5]
-
Drug Administration: this compound was administered to the AngII-infused mice to activate CXCR7.[5]
-
Endpoint Analysis: The primary endpoints were the measurement of adventitial thickness and the degree of fibrosis in the vasculature. This was likely assessed through histological analysis of aortic cross-sections stained to visualize collagen deposition and cell infiltration.[5]
Ex Vivo Thrombus Formation Assay
-
Platelet Source: Washed human platelets or anticoagulated whole blood.[6]
-
Experimental Setup: A flow chamber system was used with collagen-coated coverslips to mimic physiological conditions of blood flow.[6]
-
Procedure: Platelets or whole blood were pre-incubated with this compound before being perfused through the flow chamber at a specific shear rate (e.g., 1000 s⁻¹). The formation of thrombi on the collagen surface was observed and quantified.[6]
-
Signaling Analysis: Platelet intracellular calcium levels and Akt signaling, which are downstream of CXCR4 activation by CXCL12, were measured to assess the inhibitory effect of this compound.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling via ACKR3/CXCR7.
Caption: Experimental workflow for bone resorption study.
Caption: Logical flow of this compound's effect on platelets.
Conclusion
This compound is a valuable research tool for probing the function of the ACKR3/CXCR7 receptor in vivo. Current evidence indicates that it plays a significant role in modulating inflammatory processes, vascular biology, and hemostasis. The protective effects observed in a model of inflammatory bone loss are promising; however, the findings in the context of vascular remodeling suggest that the therapeutic application of ACKR3 agonists may be complex and context-dependent. The anti-platelet effects of this compound highlight a potential new avenue for antithrombotic therapies. Further research, including detailed pharmacokinetic and pharmacodynamic studies, is necessary to fully elucidate the therapeutic potential and safety profile of this compound and other ACKR3 agonists.
References
- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 4. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stromal cell-derived factor-1 exerts opposing roles through CXCR4 and CXCR7 in angiotensin II-induced adventitial remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
VUF11207 and its Impact on β-Arrestin Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a potent and selective synthetic agonist for the atypical chemokine receptor ACKR3, also known as CXCR7. Unlike typical G protein-coupled receptors (GPCRs), CXCR7 does not couple to G proteins to initiate downstream signaling cascades. Instead, its primary mode of signal transduction is through the recruitment of β-arrestins (β-arrestin1 and β-arrestin2). This β-arrestin-biased signaling makes this compound and CXCR7 a compelling system for studying G protein-independent signaling pathways and for the development of biased agonists with potentially novel therapeutic applications. This technical guide provides a comprehensive overview of the interaction between this compound and CXCR7, with a specific focus on the recruitment of β-arrestin.
Quantitative Analysis of this compound-Mediated β-Arrestin Recruitment
The potency of this compound in inducing the recruitment of β-arrestin to CXCR7 has been quantified in several studies, primarily utilizing luminescence-based assays such as the NanoBiT® system. The data consistently demonstrates that this compound is a high-potency agonist for this interaction.
| Ligand | β-Arrestin Isoform | Assay Type | Cell Line | Potency (pEC50) | Potency (EC50) | Reference |
| This compound | β-arrestin2 | NanoBiT | HEK293 | 8.8 | 1.6 nM | [1] |
| This compound | β-arrestin1 | NanoBiT | HEK293 | Not specified | Not specified | [2] |
| This compound | β-arrestin2 | Tango | HEK293 | Not specified | Not specified | [2] |
Signaling Pathway of this compound-Induced β-Arrestin Recruitment
The recruitment of β-arrestin to CXCR7 upon stimulation by this compound is a G protein-independent process. Instead, it relies on the phosphorylation of the intracellular domains of CXCR7 by G protein-coupled receptor kinases (GRKs). Specifically, studies have implicated the involvement of GRK2 and GRK3 in this process.[3] Once recruited, β-arrestin can act as a scaffold protein, initiating downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, although the direct activation of ERK1/2 by this compound has been a subject of some debate in the literature.[3]
Experimental Protocols
The primary method for quantifying this compound-induced β-arrestin recruitment is the NanoBiT® β-Arrestin Recruitment Assay. This live-cell, bioluminescent assay measures the proximity of two proteins by fusing them to complementary fragments of NanoLuc® luciferase (Large BiT [LgBiT] and Small BiT [SmBiT]).
NanoBiT® β-Arrestin Recruitment Assay Protocol
1. Plasmid Construction:
-
Clone the coding sequence of human CXCR7 into a mammalian expression vector containing either the LgBiT or SmBiT fragment at the C-terminus.
-
Clone the coding sequence of human β-arrestin1 or β-arrestin2 into a separate mammalian expression vector containing the complementary NanoBiT® fragment (SmBiT or LgBiT) at either the N- or C-terminus. The optimal configuration of LgBiT and SmBiT fusions should be determined empirically.
2. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
For a 96-well plate format, seed cells at a density of 2 x 10^4 cells per well in a white, clear-bottom 96-well plate.
-
After 24 hours, co-transfect the cells with the CXCR7-NanoBiT® and β-arrestin-NanoBiT® plasmids using a suitable transfection reagent according to the manufacturer's instructions.
3. Assay Procedure:
-
24 hours post-transfection, replace the culture medium with 80 µL of Opti-MEM.
-
Prepare a 5X stock solution of the Nano-Glo® Live Cell Substrate in Nano-Glo® LCS Dilution Buffer.
-
Add 20 µL of the 5X substrate solution to each well.
-
Incubate the plate at 37°C for at least 2 hours to allow for substrate equilibration.
-
Prepare a serial dilution of this compound in Opti-MEM.
-
Measure the baseline luminescence of each well using a plate reader.
-
Add 25 µL of the this compound serial dilution to the appropriate wells.
-
Immediately begin kinetic luminescence readings every 1-2 minutes for a total of 60-90 minutes.
4. Data Analysis:
-
For each well, subtract the baseline luminescence from the kinetic readings.
-
Determine the peak luminescence response for each concentration of this compound.
-
Plot the peak luminescence response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Conclusion
This compound serves as a valuable tool for investigating the β-arrestin-biased signaling of CXCR7. The high-potency and G protein-independent nature of its action make it an ideal probe for dissecting the molecular mechanisms of β-arrestin recruitment and its downstream functional consequences. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of GPCR signaling and biased agonism. Further research into the downstream effects of this compound-mediated β-arrestin recruitment will continue to shed light on the therapeutic potential of targeting this unique signaling pathway.
References
Methodological & Application
VUF11207: Application Notes and Protocols for Cancer Cell Migration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a potent and selective small-molecule agonist for the atypical chemokine receptor 3 (ACKR3), also known as C-X-C chemokine receptor type 7 (CXCR7). The CXCL12/CXCR4/CXCR7 signaling axis is a critical pathway in cancer progression, playing a pivotal role in tumor cell proliferation, survival, angiogenesis, and metastasis. This compound, by targeting CXCR7, offers a valuable tool for investigating the nuanced roles of this receptor in cancer biology, particularly in the complex process of cell migration. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in cancer cell migration studies.
Mechanism of Action
This compound functions as a biased agonist of CXCR7. Upon binding, it potently induces the recruitment of β-arrestin-2 to the receptor and promotes its internalization.[1] This action can modulate the CXCL12 chemokine gradient and interfere with CXCR4-mediated signaling, which is a key driver of cancer cell migration and metastasis.[2] The activation of CXCR7 by this compound can lead to the sequestration of CXCL12, thereby reducing its availability to bind to CXCR4 and trigger pro-migratory downstream signaling pathways. Furthermore, the this compound-induced, β-arrestin-mediated signaling downstream of CXCR7 can influence cellular processes independently of G-protein coupling, adding another layer of complexity to its effects on cell motility.[3]
Data Presentation
Currently, publicly available literature does not contain specific quantitative data on the direct inhibitory effect of this compound on cancer cell migration, such as IC50 values or percentage inhibition in wound healing or transwell assays. Studies have more commonly utilized techniques like siRNA-mediated knockdown of CXCR7 to demonstrate its role in migration.[4][5] The provided protocols are designed for researchers to generate such quantitative data for this compound in their specific cancer cell models of interest.
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on cancer cell migration are provided below.
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, is a standard method to quantify the chemotactic response of cancer cells to a chemoattractant, which can be modulated by this compound.
Materials:
-
Transwell inserts (e.g., 6.5 mm diameter with 8.0 µm pore size polycarbonate membrane)
-
24-well plates
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
This compound (solubilized in an appropriate vehicle, e.g., DMSO)
-
Chemoattractant (e.g., CXCL12/SDF-1α, or serum)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay by culturing in a serum-free medium. This enhances the response to chemoattractants.
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing the chemoattractant (e.g., 100 ng/mL CXCL12 or 10% FBS).
-
Prepare a control well with serum-free medium only in the lower chamber.
-
Place the Transwell inserts into the wells.
-
In the upper chamber of the inserts, add 100 µL of the cell suspension.
-
To test the effect of this compound, add the compound at various concentrations to both the upper and lower chambers to ensure a stable concentration throughout the experiment. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period determined by the migratory capacity of the cell line (typically 4-24 hours).
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in the staining solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using a microscope, count the number of stained, migrated cells on the lower surface of the membrane in several random fields of view (e.g., 5-10 fields at 100x or 200x magnification).
-
Calculate the average number of migrated cells per field.
-
The percentage of migration inhibition by this compound can be calculated relative to the vehicle control.
-
Wound Healing (Scratch) Assay
This assay is used to study collective cell migration and the ability of a cell population to close a "wound" created in a confluent monolayer.
Materials:
-
24-well or 12-well plates
-
Cancer cell line of interest
-
Cell culture medium
-
This compound
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells into the wells of a plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, gently create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use commercially available culture inserts to create a more uniform gap.[6]
-
Wash the wells with PBS to remove detached cells and debris.
-
-
Treatment:
-
Add fresh culture medium containing different concentrations of this compound or the vehicle control to the wells.
-
-
Image Acquisition:
-
Immediately after creating the wound (time 0), capture images of the scratch in each well using a microscope. Mark the position of the images to ensure the same field is captured at subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition.
-
The percentage of wound closure can be calculated as: [(Initial Wound Area - Wound Area at T) / Initial Wound Area] * 100.
-
Compare the rate of wound closure in this compound-treated wells to the vehicle control to determine its effect on cell migration.
-
β-Arrestin Recruitment Assay
This assay is crucial for confirming the mechanism of action of this compound by measuring its ability to induce the recruitment of β-arrestin to the CXCR7 receptor. Commercially available assay systems (e.g., PathHunter® by DiscoveRx, Tango™ by Thermo Fisher Scientific) are commonly used.[7][8]
General Protocol Outline (using a commercial kit):
-
Cell Line:
-
Use a cell line engineered to co-express CXCR7 (often tagged with a fragment of a reporter enzyme, e.g., ProLink™) and β-arrestin (tagged with the complementary enzyme fragment, e.g., Enzyme Acceptor).
-
-
Cell Plating:
-
Plate the engineered cells in a 96-well or 384-well white, clear-bottom assay plate at the density recommended by the manufacturer.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Add the diluted compound or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for the time specified in the kit's protocol (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagent containing the substrate for the complemented reporter enzyme.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes) to allow for the development of a luminescent or fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Read the signal using a plate reader.
-
Plot the signal intensity against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response, to quantify its potency in inducing β-arrestin recruitment.
-
Visualizations
Signaling Pathway of this compound in Cancer Cell Migration
Caption: this compound's mechanism in inhibiting cancer cell migration.
Experimental Workflow for Transwell Migration Assay
Caption: Workflow for the this compound transwell migration assay.
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's anti-migratory effects.
References
- 1. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR7/CXCR4 Heterodimer Constitutively Recruits β-Arrestin to Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR7/CXCR4 heterodimer constitutively recruits beta-arrestin to enhance cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. CXCR7 functions in colon cancer cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wound Healing Assay [cellbiolabs.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phytochemical Analysis, Antioxidant, and Wound Healing Activity of Pluchea indica L. (Less) Branch Extract Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
VUF11207 Treatment in Mouse Models of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of VUF11207, a specific agonist for the C-X-C chemokine receptor 7 (CXCR7), in mouse models of inflammation. The information presented herein is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of this compound in inflammatory conditions. The protocols are based on published literature and are designed to be reproducible.
Introduction
This compound is a small molecule agonist of CXCR7, also known as atypical chemokine receptor 3 (ACKR3). CXCR7 and its ligand CXCL12 (SDF-1) play complex roles in various physiological and pathological processes, including inflammation. While the CXCL12/CXCR4 axis is traditionally associated with pro-inflammatory signaling, CXCR7 activation can modulate this axis and exert anti-inflammatory effects in certain contexts. This compound, by specifically targeting CXCR7, offers a valuable tool to dissect the role of this receptor in inflammation and explore its therapeutic potential.
One key study has demonstrated the efficacy of this compound in a lipopolysaccharide (LPS)-induced model of inflammation in mice, where it was shown to ameliorate osteoclastogenesis and bone resorption.[1][2][3] This highlights the potential of this compound in treating inflammation-driven tissue damage.
Data Presentation
The following tables summarize the quantitative data from a key in vivo study utilizing this compound in an LPS-induced inflammation model in mice.
Table 1: Effect of this compound on Osteoclast Number and Bone Resorption in LPS-Treated Mice [1][3]
| Treatment Group | Number of Osteoclasts (per suture) | Bone Resorption Area (%) |
| PBS (Control) | ~5 | ~2% |
| LPS (100 µ g/day ) | ~25 | ~12% |
| LPS (100 µ g/day ) + this compound (100 µ g/day ) | ~10 | ~5% |
| This compound (100 µ g/day ) | ~5 | ~2% |
Table 2: Effect of this compound on Gene Expression in the Calvariae of LPS-Treated Mice [1][3]
| Treatment Group | TRAP mRNA Expression (relative to control) | Cathepsin K mRNA Expression (relative to control) | RANKL mRNA Expression (relative to control) | TNF-α mRNA Expression (relative to control) |
| PBS (Control) | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (100 µ g/day ) | ~4.5 | ~4.0 | ~3.5 | ~3.0 |
| LPS (100 µ g/day ) + this compound (100 µ g/day ) | ~2.0 | ~1.8 | ~1.5 | ~1.3 |
| This compound (100 µ g/day ) | ~1.0 | ~1.0 | ~1.0 | ~1.0 |
Experimental Protocols
Protocol 1: LPS-Induced Calvarial Inflammation and Bone Resorption in Mice
This protocol details the in vivo administration of this compound to assess its effect on LPS-induced inflammation and subsequent bone loss in a mouse model.[1][2][3]
Materials:
-
8–10-week-old male C57BL/6J mice[1]
-
This compound (e.g., from MilliporeSigma)[1]
-
Lipopolysaccharide (LPS) from E. coli (e.g., from Sigma-Aldrich)[1]
-
Phosphate-buffered saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Grouping: Divide the mice into four groups (n=4 per group):
-
Group 1: PBS (vehicle control)
-
Group 2: LPS alone
-
Group 3: LPS + this compound
-
Group 4: this compound alone
-
-
Preparation of Reagents:
-
Dissolve LPS in sterile PBS to a concentration of 1 mg/mL.
-
Dissolve this compound in a suitable vehicle (e.g., PBS) to a concentration that allows for the administration of 100 µg in a 100 µL injection volume.
-
-
Administration:
-
For 5 consecutive days, administer daily subcutaneous injections over the calvariae (crown of the head) of the mice.[1]
-
Group 1 receives 100 µL of PBS.
-
Group 2 receives 100 µg of LPS (in 100 µL).
-
Group 3 receives a co-injection of 100 µg of LPS and 100 µg of this compound (in a total volume of 100 µL, or as two separate injections in close proximity).
-
Group 4 receives 100 µg of this compound (in 100 µL).
-
-
Euthanasia and Sample Collection:
-
On day 6, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[1]
-
Dissect the calvariae for further analysis.
-
-
Histological Analysis:
-
Fix the calvariae in 4% paraformaldehyde.
-
Decalcify the bones (e.g., using 14% EDTA).
-
Embed in paraffin (B1166041) and section the tissue.
-
Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and count osteoclasts.[1][3]
-
-
Micro-CT Analysis:
-
Gene Expression Analysis:
Signaling Pathways and Visualizations
This compound, as a CXCR7 agonist, is believed to exert its anti-inflammatory effects by modulating the CXCL12 signaling pathway. In the context of LPS-induced inflammation, LPS stimulates the expression of CXCL12, which in turn can promote inflammation and osteoclastogenesis via its receptor CXCR4. This compound, by activating CXCR7, can negatively regulate CXCR4-mediated signaling.[2]
Experimental Workflow
This compound Mechanism of Action in LPS-Induced Inflammation
References
- 1. C-X-C receptor 7 agonist acts as a C-X-C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for VUF11207
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF11207 is a potent and selective agonist for the atypical chemokine receptor 7 (ACKR3), also known as CXCR7.[1] As a valuable tool in studying the physiological and pathological roles of this receptor, proper handling, dissolution, and storage of this compound are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the dissolution and storage of this compound, a summary of its key chemical and biological properties, and an overview of its signaling pathway.
Chemical and Physical Properties
This compound is a styrene-amide derivative that functions as a high-affinity ligand for CXCR7.[2] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₅FN₂O₄ | [1] |
| Molecular Weight | 470.58 g/mol | [1] |
| Appearance | Colorless to light yellow oil | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: ≥100 mg/mL (212.50 mM) H₂O: ≥100 mg/mL (212.50 mM) | [1] |
| CAS Number | 1378524-41-4 | [1] |
Experimental Protocols
Protocol for Dissolving this compound
This protocol describes the preparation of a stock solution of this compound for in vitro experiments.
Materials:
-
This compound (pure oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-warm this compound: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare Solvent: Use newly opened, anhydrous DMSO to minimize the impact of water absorption on solubility.[1][3]
-
Determine Required Concentration: Calculate the mass of this compound needed to achieve the desired stock solution concentration. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * 470.58 g/mol * (1 mg / 1000 µg) * (1 L / 1000 mL) = 4.7058 mg
-
-
Dissolution:
-
Carefully add the calculated volume of DMSO to the vial containing the this compound oil.
-
Vortex the solution vigorously for 1-2 minutes until the oil is completely dissolved.
-
If dissolution is slow or precipitation occurs, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1][3] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
Protocol for Storing this compound
Proper storage is essential to maintain the stability and activity of this compound.
Storage of Pure Compound:
-
Store the neat this compound oil at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
Protect from light.[2]
Storage of Stock Solutions:
-
Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
-
When ready to use, thaw the aliquot at room temperature and vortex briefly before further dilution into aqueous buffers or cell culture media.
Signaling Pathway of this compound
This compound acts as a selective agonist at the atypical chemokine receptor 3 (ACKR3/CXCR7).[4] Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins to induce classical downstream signaling cascades.[4][5] Instead, its primary signaling mechanism is through the β-arrestin pathway.[4][5]
Upon binding of this compound, ACKR3 undergoes a conformational change that promotes the recruitment of β-arrestin 2.[1][2] This interaction leads to the phosphorylation of downstream kinases such as ERK1/2 and subsequent internalization of the receptor-ligand complex.[5][6] This internalization process is a key mechanism by which ACKR3 functions as a scavenger receptor, regulating the extracellular concentrations of its endogenous ligand, CXCL12.[7][8] By sequestering CXCL12, ACKR3 can modulate the signaling of CXCR4, another receptor for CXCL12 that does signal through G-proteins.[5][8]
Caption: this compound signaling pathway through ACKR3 (CXCR7).
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cell-based assay using this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes | eLife [elifesciences.org]
Application Notes and Protocols for ACKR3 Activation by VUF11207
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Atypical Chemokine Receptor 3 (ACKR3), formerly known as CXCR7, is a key regulator of chemokine signaling, primarily through its role in scavenging the chemokine CXCL12. Unlike canonical G protein-coupled receptors (GPCRs), ACKR3 does not activate G protein signaling pathways. Instead, agonist binding leads to the recruitment of β-arrestin, subsequent receptor internalization, and modulation of downstream signaling pathways, including the ERK/MAPK and Akt pathways.[1][2][3] VUF11207 is a small molecule agonist of ACKR3, widely used to investigate the receptor's function in various physiological and pathological processes.[2][4] These application notes provide detailed protocols for assessing ACKR3 activation using this compound, focusing on β-arrestin recruitment, receptor internalization, and ERK1/2 phosphorylation.
ACKR3 Signaling Pathway
Activation of ACKR3 by an agonist such as this compound initiates a G protein-independent signaling cascade. The receptor is first phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event serves as a docking site for β-arrestin proteins, which are recruited to the intracellular tail of the receptor. The ACKR3/β-arrestin complex is then internalized into endosomes, effectively removing the receptor and its bound ligand from the cell surface. This scavenging function is a primary mechanism by which ACKR3 regulates extracellular chemokine concentrations. While internalized, ACKR3 can modulate signaling from other receptors, such as CXCR4, through the formation of heterodimers, impacting pathways that control cell migration and survival, including the ERK1/2 and Akt signaling cascades.[1][2][3]
References
- 1. biorxiv.org [biorxiv.org]
- 2. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ackr3-Venus knock-in mouse lights up brain vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Atypical Chemokine Receptor 3 (ACKR3/CXCR7) with Fluorescently-Labeled VUF11207 for Confocal Microscopy
Application Note
Introduction
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cell migration, survival, and angiogenesis. Unlike canonical GPCRs, ACKR3 does not couple to G proteins to initiate signaling cascades. Instead, it primarily signals through the β-arrestin pathway and functions as a scavenger receptor for the chemokine CXCL12.[1][2] To visualize and study the cellular dynamics of ACKR3, fluorescently-labeled ligands are invaluable tools. VUF11207 is a potent small-molecule agonist of ACKR3.[3] When conjugated to a fluorophore, such as BODIPY FL, it allows for real-time imaging of ACKR3 localization, trafficking, and internalization in live cells using confocal microscopy.
This document provides detailed protocols for the use of fluorescently-labeled this compound (specifically a BODIPY FL conjugate) for the visualization of ACKR3 in transiently transfected HEK293 cells expressing a SNAP-tagged ACKR3 construct.
Quantitative Data
The binding affinities of fluorescently-labeled this compound derivatives for ACKR3 have been determined using NanoBRET saturation binding assays. The data presented below is for this compound analogs conjugated with BODIPY FL-X.
| Compound ID | Fluorophore | Cell Line | Binding Affinity (pKd) | Reference |
| 18a | BODIPY FL-X | HEK293G_NLuc-ACKR3 | 7.8 ± 0.1 | [ACS Med. Chem. Lett. (2023)] |
| 18b | BODIPY FL-X | HEK293G_NLuc-ACKR3 | 7.9 ± 0.1 | [ACS Med. Chem. Lett. (2023)] |
| 18c | BODIPY FL-X | HEK293G_NLuc-ACKR3 | 6.8 ± 0.1 | [ACS Med. Chem. Lett. (2023)] |
Experimental Protocols
Cell Culture and Transient Transfection of HEK293 Cells
This protocol describes the maintenance of HEK293 cells and their transient transfection to express a SNAP-tagged ACKR3 construct for subsequent labeling and imaging.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Plasmid DNA encoding SNAP-tag-ACKR3
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
6-well plates or 35 mm glass-bottom dishes suitable for confocal microscopy
-
Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
Procedure:
-
Cell Culture:
-
Culture HEK293 cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified incubator with 5% CO2.
-
Passage the cells when they reach 80-90% confluency. This is typically every 2-3 days.
-
-
Cell Seeding for Transfection:
-
The day before transfection, seed the HEK293 cells into 6-well plates or 35 mm glass-bottom dishes at a density of 2.5 x 10^5 viable cells/well in 2 mL of Complete Growth Medium.[4]
-
Ensure even distribution of cells for uniform confluency.
-
-
Transient Transfection:
-
On the day of transfection, ensure the cells are approximately 80-90% confluent.
-
Prepare the DNA-transfection reagent complex according to the manufacturer's protocol. For a 6-well plate, typically 2.5 µg of plasmid DNA is used per well.
-
Add the transfection complex drop-wise to the cells.
-
Incubate the cells for 18-24 hours at 37°C and 5% CO2 to allow for gene expression.
-
Labeling of SNAP-tag-ACKR3 and Staining with Fluorescent this compound
This protocol details the labeling of the SNAP-tag on the cell surface, followed by staining with the fluorescent this compound derivative.
Materials:
-
Transfected HEK293 cells expressing SNAP-tag-ACKR3
-
SNAP-Surface® Alexa Fluor® 488 (or other suitable SNAP-tag substrate for receptor visualization)
-
Fluorescently-labeled this compound (e.g., BODIPY FL conjugate), lyophilized
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Complete Growth Medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
Procedure:
-
Preparation of Fluorescent Ligand Stock Solution:
-
Dissolve the lyophilized fluorescently-labeled this compound in anhydrous DMSO to a stock concentration of 1 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Labeling of SNAP-tag-ACKR3 (Optional, for co-localization):
-
Prepare a 5 µM working solution of the SNAP-Surface® substrate in pre-warmed Complete Growth Medium.
-
Wash the transfected cells once with pre-warmed medium.
-
Incubate the cells with the SNAP-Surface® labeling medium for 30 minutes at 37°C and 5% CO2.[5]
-
Wash the cells three times with pre-warmed medium to remove unbound SNAP-tag substrate.
-
-
Staining with Fluorescent this compound:
-
Prepare a working solution of the fluorescent this compound in pre-warmed HBSS or serum-free medium. A final concentration in the range of 30-100 nM is recommended to achieve a good signal-to-background ratio.
-
Wash the cells (with or without prior SNAP-tag labeling) once with pre-warmed HBSS.
-
Incubate the cells with the fluorescent this compound working solution for 30-60 minutes at 37°C.
-
To reduce background fluorescence from the ligand in solution, perform a brief and gentle wash (e.g., 10 minutes) with HBSS before imaging.
-
Confocal Microscopy and Image Acquisition
This protocol provides general guidelines for setting up a laser scanning confocal microscope for imaging fluorescently-labeled this compound bound to ACKR3.
Materials:
-
Prepared slides/dishes with labeled cells
-
Laser scanning confocal microscope equipped with appropriate lasers and detectors
Microscope Settings for BODIPY FL-labeled this compound:
-
Excitation: Use the 488 nm laser line from an Argon laser.[6][7]
-
Emission Detection: Set the detector to collect emission between 500 nm and 530 nm.[8]
-
Objective: Use a 60x or 63x oil immersion objective with a high numerical aperture (NA ≥ 1.3) for optimal resolution.
-
Pinhole: Set the pinhole to 1 Airy Unit to achieve a good balance between signal and confocality.
-
Laser Power and Detector Gain: Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while avoiding pixel saturation. Use a negative control (unlabeled cells or cells incubated with a non-fluorescent competitor) to set the baseline background.
Image Acquisition:
-
Place the sample on the microscope stage.
-
Bring the cells into focus using brightfield or DIC optics.
-
Switch to fluorescence imaging and acquire images using the settings described above.
-
To study receptor internalization, acquire a time-series of images (e.g., one frame every 1-5 minutes) after the addition of the fluorescent ligand.
-
For co-localization studies with SNAP-tag labeled receptors, acquire images in sequential scanning mode to avoid bleed-through between the channels.
Visualizations
Caption: Experimental workflow for confocal imaging of ACKR3.
Caption: Simplified ACKR3 signaling pathway upon agonist binding.
References
- 1. ACKR3 Proximity Labeling Identifies Novel G protein- and β-arrestin-independent GPCR Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 5. neb.com [neb.com]
- 6. BODIPY FL色素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Fluorophores for Confocal Microscopy [evidentscientific.com]
- 8. pubs.rsc.org [pubs.rsc.org]
VUF11207: A Chemical Probe for Elucidating CXCR4/ACKR3 Heterodimerization and Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The chemokine receptors CXCR4 and ACKR3 (atypical chemokine receptor 3, formerly CXCR7) are key players in a multitude of physiological and pathological processes, including cancer progression, immune responses, and cardiovascular diseases.[1] Both receptors share the endogenous ligand CXCL12, but they trigger distinct downstream signaling cascades. CXCR4 is a classical G protein-coupled receptor (GPCR) that primarily signals through Gαi proteins to regulate cell migration.[1] In contrast, ACKR3 is considered an atypical chemokine receptor as it does not couple to G proteins but predominantly signals through β-arrestin pathways.[2][1] It also functions as a scavenger receptor, shaping CXCL12 gradients.[1][3]
Growing evidence indicates that CXCR4 and ACKR3 can form heterodimers, leading to a complex regulatory interplay that modulates their signaling and functional responses.[3][4] The selective ACKR3 agonist, VUF11207, has emerged as an invaluable pharmacological tool to dissect the specific contributions of ACKR3 to the biology of the CXCR4/ACKR3 heterodimer.[5][6] These application notes provide an overview of the use of this compound in studying this receptor complex, along with detailed protocols for key experiments.
Application Notes
This compound as a Tool to Probe CXCR4/ACKR3 Heterodimerization
This compound is a potent and selective small-molecule agonist for ACKR3.[7] Its primary application in this context is to selectively activate ACKR3 and study the resulting effects on the CXCR4/ACKR3 heterodimer. Studies have demonstrated that selective ACKR3 agonism with compounds like this compound significantly enhances the formation of CXCR4/ACKR3 heterodimers on the cell surface.[5][6] This allows researchers to investigate the functional consequences of a specific receptor conformation within the heterodimer pair.
Elucidating Downstream Signaling Pathways
The activation of ACKR3 by this compound within the heterodimer complex has been shown to attenuate CXCR4-mediated signaling.[5][6] This makes this compound a critical tool for studying signal modulation:
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Gαi-Protein Signaling: In platelets and other cell types, CXCR4 activation by CXCL12 leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, as well as an increase in intracellular calcium and Akt phosphorylation.[5][6] Pre-treatment with this compound counteracts these CXCL12-mediated effects, suggesting that ACKR3 activation within the heterodimer interferes with CXCR4's coupling to Gαi proteins.[4][5][6]
-
β-Arrestin Signaling: ACKR3 activation, either by CXCL12 or this compound, leads to the recruitment of β-arrestin.[2][7] This pathway can activate downstream kinases such as ERK and Akt, often with slower but more sustained kinetics compared to G protein-mediated activation.[3] this compound can be used to specifically initiate this β-arrestin-dependent signaling arm and study its downstream consequences.
Investigating Receptor Internalization and Trafficking
This compound has also been instrumental in revealing the differential internalization pathways of CXCR4 and ACKR3. Following stimulation with this compound in cells co-expressing both receptors, both CXCR4 and ACKR3 are internalized and targeted for degradation.[3] This is in contrast to stimulation with the shared ligand CXCL12, where ACKR3 is typically recycled back to the cell surface while CXCR4 is degraded.[3] This suggests that selective ACKR3 agonism can induce a distinct conformational state in the heterodimer that alters its trafficking fate, highlighting this compound's utility as a probe for receptor regulation.
Quantitative Data
Table 1: Pharmacological Profile of this compound
| Compound | Target | Action | EC50 | Reference |
| This compound | ACKR3 (CXCR7) | Agonist | 1.6 nM | [7] |
Table 2: Effect of this compound on CXCL12-Mediated Signaling in Human Platelets
| Treatment | Intracellular cAMP Levels | Akt Phosphorylation | Intracellular Ca2+ Signaling | Reference |
| CXCL12 | Decreased | Increased | Increased | [5][6] |
| This compound + CXCL12 | Partially Reversed Decrease | Significantly Reduced | Suppressed | [5][6] |
Table 3: Effect of this compound on Receptor Internalization in CHO cells co-expressing CXCR4 and ACKR3
| Treatment (1 nM, 30 min) | CXCR4 Surface Expression | ACKR3 Surface Expression | Fate of Internalized Receptors | Reference |
| This compound | Reduced | Reduced | Degradation of both receptors | [3] |
| CXCL12 | Reduced | Reduced | Degradation of CXCR4, Recycling of ACKR3 | [3] |
Visualizations
Caption: Canonical signaling pathways for CXCR4 and ACKR3 upon CXCL12 binding.
Caption: this compound promotes heterodimerization and attenuates CXCR4 signaling.
Caption: Experimental workflow for the Proximity Ligation Assay (PLA).
Experimental Protocols
Protocol 1: Proximity Ligation Assay (PLA) for Detecting CXCR4/ACKR3 Heterodimerization
This protocol is adapted from methodologies used to detect receptor heterodimerization in platelets.[5][6][8]
Materials:
-
Platelets or cells expressing CXCR4 and ACKR3
-
This compound (e.g., 100 µM stock in DMSO)
-
Primary antibodies: Mouse anti-CXCR4 and Rabbit anti-ACKR3
-
Duolink® In Situ PLA Kit (or equivalent)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Isolate human platelets or seed cells on coverslips and allow them to adhere.
-
Stimulation: Treat the cells with this compound (e.g., 100 µM) or a vehicle control (DMSO) for 15 minutes at room temperature.[5]
-
Fixation and Permeabilization: Fix the cells (e.g., with 4% paraformaldehyde) and permeabilize if necessary, following the PLA kit manufacturer's instructions.
-
Blocking: Block non-specific antibody binding using the blocking solution provided in the kit.
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with a mixture of primary antibodies against CXCR4 and ACKR3 diluted in the antibody diluent.
-
PLA Probe Incubation: Wash the cells and incubate with the PLA probes (anti-mouse MINUS and anti-rabbit PLUS) for 1 hour at 37°C.
-
Ligation: Wash the cells and add the ligation solution. Incubate for 30 minutes at 37°C to allow the connector oligonucleotides to hybridize to the PLA probes and be ligated into a closed circle.
-
Amplification: Wash the cells and add the amplification solution containing polymerase and fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C to generate a concatemeric amplification product.
-
Mounting and Imaging: Wash the cells, mount the coverslips onto glass slides using mounting medium containing DAPI, and visualize the PLA signals (fluorescent spots) using a fluorescence microscope. Each spot represents a detected heterodimer.
-
Quantification: Quantify the number of PLA-positive cells or the mean fluorescence intensity per cell using image analysis software.
Protocol 2: Intracellular cAMP Measurement
This protocol measures the effect of this compound on CXCL12-mediated inhibition of cAMP production.[5][6][9]
Materials:
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Platelets or cells co-expressing CXCR4 and ACKR3
-
This compound
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CXCL12
-
Prostaglandin E1 (PGE1) or Forskolin (to stimulate adenylyl cyclase)
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cAMP Assay Kit (e.g., ELISA-based)
-
Cell lysis buffer
Procedure:
-
Pre-treatment: Incubate washed platelets or cells with this compound (e.g., 100 µM) or vehicle control for 15 minutes at room temperature.[6]
-
Stimulation: Add PGE1 (e.g., 1 µM) to all samples to induce a basal level of cAMP production. Immediately after, add CXCL12 (e.g., 1 µg/mL) or a buffer control. Incubate for 10 minutes at 37°C.[5][6]
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit's instructions.
-
cAMP Quantification: Measure the intracellular cAMP concentration in the lysates using the chosen cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis: Compare the cAMP levels in cells treated with CXCL12 alone versus those pre-treated with this compound before CXCL12 stimulation. A reversal of the CXCL12-induced cAMP decrease indicates attenuation of Gαi signaling.
Protocol 3: Western Blot for Akt Phosphorylation
This protocol assesses the phosphorylation of Akt (a downstream effector of Gαi signaling) in response to CXCL12 and this compound.[3][6]
Materials:
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Cells expressing CXCR4 and ACKR3
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This compound and CXCL12
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Serum-free medium
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total-Akt
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HRP-conjugated anti-rabbit secondary antibody
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Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Serum Starvation: Culture cells to 80-90% confluency and then serum-starve them for at least 4 hours to reduce basal Akt phosphorylation.
-
Treatment: Pre-treat cells with this compound (e.g., 100 µM) or vehicle for 15 minutes. Then, stimulate with CXCL12 (e.g., 1 µg/mL) for 5-15 minutes.[3][6]
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Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with the primary antibody against phospho-Akt overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
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Densitometry: Quantify the band intensities and express the results as the ratio of phospho-Akt to total Akt.
Conclusion
This compound is a powerful and specific agonist for ACKR3 that has proven indispensable for studying the intricate relationship between CXCR4 and ACKR3. Its ability to selectively activate ACKR3 allows researchers to induce and stabilize the heterodimeric complex, thereby enabling detailed investigation into how ACKR3 modulates CXCR4's canonical G protein-dependent signaling, receptor trafficking, and downstream cellular functions. The protocols and data presented here provide a framework for utilizing this compound to further unravel the complexities of chemokine receptor biology, which may ultimately inform the development of novel therapeutic strategies targeting this important receptor axis.
References
- 1. Distinct Activation Mechanisms of CXCR4 and ACKR3 Revealed by Single-Molecule Analysis of their Conformational Landscapes [elifesciences.org]
- 2. The CXCL12/CXCR4/ACKR3 Signaling Axis Regulates PKM2 and Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 8. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
VUF11207 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
For researchers, scientists, and drug development professionals working with the CXCR7 agonist VUF11207, achieving consistent and reliable experimental results hinges on proper handling and dissolution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges and offers detailed protocols for its use.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound and its salt forms.
Q1: My this compound (free base or fumarate (B1241708) salt) is not dissolving properly in DMSO. What should I do?
A1: Difficulty in dissolving this compound in DMSO can arise from several factors. Here is a step-by-step troubleshooting guide:
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Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease the solubility of many compounds, including this compound. Always use newly opened or properly stored anhydrous DMSO.[1][2]
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Apply Sonication: Ultrasonic agitation is often necessary to fully dissolve this compound, particularly at higher concentrations.[1][2] A brief sonication in a water bath can facilitate dissolution.
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Gentle Warming: If sonication alone is insufficient, gentle warming of the solution (e.g., to 37°C) can aid dissolution. However, avoid excessive heat to prevent potential compound degradation.
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Check Concentration: While this compound fumarate is soluble up to 100 mM in DMSO, and the free base is soluble at 100 mg/mL (212.50 mM), attempting to prepare solutions at the absolute solubility limit can be challenging.[1] Consider preparing a slightly less concentrated stock solution if you consistently face issues.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. To mitigate this:
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Lower the Final DMSO Concentration: Aim for a final DMSO concentration in your assay medium that is as low as possible, typically well below 0.5%, to maintain the solubility of this compound and minimize solvent-induced cellular toxicity.
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Use a Surfactant or Co-solvent: For in vivo preparations, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and stability in aqueous solutions.[2] While not always suitable for in vitro work, a very low concentration of a biocompatible surfactant may help.
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Prepare Fresh Dilutions: Prepare working dilutions immediately before use. Allowing diluted solutions to sit for extended periods can increase the likelihood of precipitation.
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Filter Sterilize After Dilution: If preparing an aqueous working solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use to remove any microprecipitates.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
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In Solvent: this compound solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
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Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes before freezing.[1][2][3]
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Solid Form: The solid form of this compound should be stored at -20°C.[1] this compound fumarate should be stored at 4°C, sealed, and away from moisture.[2]
Quantitative Solubility Data
The following table summarizes the reported solubility of different forms of this compound in common laboratory solvents.
| Compound Form | Solvent | Reported Solubility |
| This compound (Free Base) | DMSO | 100 mg/mL (212.50 mM)[1] |
| This compound (Free Base) | Water | ≥ 100 mg/mL (212.50 mM)[1] |
| This compound fumarate | DMSO | 100 mM or 100 mg/mL (170.46 mM)[2] |
| This compound fumarate | Water | 100 mM |
Note: "≥" indicates that the compound is soluble at that concentration, but the saturation point was not determined.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weigh the Compound: Accurately weigh the required amount of this compound (free base, MW: 470.58 g/mol ) or this compound fumarate (MW: 586.65 g/mol ) in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the tube briefly and then place it in an ultrasonic water bath. Sonicate for 5-10 minutes, or until the solid is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1][2]
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): If a large dilution is required, perform a serial dilution in DMSO to an intermediate concentration before the final dilution into the aqueous medium.
-
Final Dilution: Directly before the experiment, dilute the this compound stock or intermediate solution into the pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is kept to a minimum (e.g., <0.1%).
-
Mix Thoroughly: Gently mix the working solution by pipetting or inverting the tube to ensure homogeneity. Do not vortex, as this can cause foaming of the medium.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment.
Visualizing Workflows and Pathways
Troubleshooting this compound Solubility Issues
A troubleshooting workflow for resolving this compound solubility issues.
This compound Signaling Pathway via CXCR7
References
VUF11207 In Vivo Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of VUF11207 for in vivo experiments. The following information is presented in a question-and-answer format to address specific issues and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2] Unlike typical G protein-coupled receptors (GPCRs), ACKR3 does not primarily signal through G proteins. Instead, upon agonist binding, such as with this compound, it predominantly triggers the recruitment of β-arrestin-2. This leads to receptor internalization and scavenging of its endogenous ligand, the chemokine CXCL12 (also known as SDF-1).[3] By sequestering CXCL12, this compound can indirectly modulate the signaling of the CXCL12/CXCR4 axis, which is involved in various physiological and pathological processes, including cell migration, inflammation, and cancer progression.[1][4]
Q2: What is a typical starting dose for this compound in in vivo mouse studies?
A2: Based on published literature, a subcutaneous dosage of 10 mg/kg has been used effectively in a mouse model of LPS-induced osteoclastogenesis.[5] Another study investigating a different small molecule ACKR3 agonist used a subcutaneous dose of 30 mg/kg . Furthermore, studies with a CXCR7 antagonist, CCX771, have explored a dosage range of 5, 10, and 30 mg/kg subcutaneously.[6] Therefore, a reasonable starting point for dose-finding studies with this compound would be in the range of 10-30 mg/kg.
Q3: How should I prepare and administer this compound for in vivo experiments?
A3: this compound is typically administered via subcutaneous (s.c.) injection. For formulation, a common vehicle for similar small molecules is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Another described vehicle for a small molecule ACKR3 agonist is 23% hydroxypropyl-beta-cyclodextrin (HPBCD) in water. It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[7]
Q4: What are the expected downstream effects of this compound administration in vivo?
A4: In vivo, this compound, by activating ACKR3, is expected to lead to the internalization and degradation of CXCL12. This can result in the modulation of inflammatory responses and cell migration governed by the CXCL12/CXCR4 axis. For example, in a model of LPS-induced bone resorption, this compound administration led to reduced osteoclastogenesis.[1][5]
Troubleshooting Guide
Issue 1: No observable effect at the initial dose.
-
Possible Cause: The initial dose may be too low for your specific animal model or disease state. The bioavailability of the compound could also be a factor.
-
Troubleshooting Steps:
-
Dose Escalation: Gradually increase the dose of this compound. Based on literature for similar compounds, you could test doses up to 30 mg/kg or higher, while carefully monitoring for any signs of toxicity.
-
Pharmacokinetic Analysis: If resources permit, perform a basic pharmacokinetic study to determine the plasma concentration and half-life of this compound in your model. This will help you understand if the compound is reaching the target tissue at a sufficient concentration and for an adequate duration.
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Target Engagement Biomarker: Measure downstream biomarkers to confirm target engagement. For example, you could measure CXCL12 levels in plasma or tissue homogenates. A decrease in CXCL12 levels would suggest that this compound is effectively activating ACKR3's scavenging function.
-
Issue 2: Signs of toxicity in treated animals.
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Possible Cause: The administered dose may be too high, or the vehicle may be causing adverse effects.
-
Troubleshooting Steps:
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Dose Reduction: Lower the dose of this compound and observe if the toxic effects diminish.
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Vehicle Control: Ensure you have a control group that receives only the vehicle to rule out any vehicle-induced toxicity.
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Alternative Formulation: If the vehicle is suspected to be the issue, consider trying an alternative formulation, such as switching between a PEG-based and a cyclodextrin-based vehicle.
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Monitor Clinical Signs: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Issue 3: Inconsistent results between experiments.
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Possible Cause: Inconsistent formulation or administration of this compound. Variability in the animal model.
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure that the this compound formulation is prepared consistently for each experiment. Use fresh preparations for each dosing day.
-
Precise Administration: Ensure accurate and consistent administration of the compound, particularly for subcutaneous injections.
-
Animal Cohort Homogeneity: Use animals of the same age, sex, and genetic background to minimize biological variability.
-
Quantitative Data Summary
The following table summarizes in vivo dosages of ACKR3/CXCR7 modulators reported in the literature.
| Compound | Type | Species | Dosage | Route of Administration | Vehicle | Reference |
| This compound | ACKR3 Agonist | Mouse | 10 mg/kg | Subcutaneous | Not specified | [5] |
| Compound 18a | ACKR3 Agonist | Mouse | 30 mg/kg | Subcutaneous | 23% HPBCD in water | |
| CCX771 | CXCR7 Antagonist | Mouse | 5, 10, 30 mg/kg | Subcutaneous | 10% Captisol | [6] |
Experimental Protocols
Detailed Methodology for In Vivo this compound Administration in a Mouse Model of LPS-Induced Osteoclastogenesis
This protocol is adapted from Nugraha et al., Mol Med Rep, 2022.[5]
-
Animals: 8-week-old male C57BL/6J mice.
-
Reagents:
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Lipopolysaccharide (LPS) from E. coli.
-
This compound.
-
Sterile, pyrogen-free phosphate-buffered saline (PBS).
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Appropriate vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
-
Preparation of Solutions:
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Dissolve LPS in sterile PBS to a final concentration for injecting 2.5 mg/kg.
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Dissolve this compound in the chosen vehicle to a final concentration for injecting 10 mg/kg.
-
-
Experimental Groups:
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Control Group: Vehicle injection only.
-
LPS Group: LPS (2.5 mg/kg) injection.
-
LPS + this compound Group: Co-injection of LPS (2.5 mg/kg) and this compound (10 mg/kg).
-
-
Administration:
-
Administer all injections subcutaneously over the calvariae of the mice.
-
Inject every 2 days for a total of three injections.
-
-
Endpoint Analysis:
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Sacrifice mice on the day after the final injection.
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Dissect the calvariae and fix in 4% paraformaldehyde.
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Perform histological analysis, such as TRAP staining for osteoclasts, and micro-CT analysis to assess bone resorption.
-
Visualizations
Caption: this compound signaling pathway via ACKR3.
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Troubleshooting decision tree for this compound in vivo experiments.
References
- 1. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of the atypical chemokine receptor 3 (ACKR3) by a small-molecule agonist attenuates fibrosis in a preclinical liver but not lung injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into non-small cell lung cancer bone metastasis: mechanisms and therapies [ijbs.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. medchemexpress.com [medchemexpress.com]
Preventing off-target effects of VUF11207
Welcome to the technical support center for VUF11207. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with this selective ACKR3/CXCR7 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1] Unlike typical chemokine receptors, ACKR3 does not couple to G proteins to induce calcium mobilization.[2][3] Instead, its primary signaling mechanism upon agonist binding is through the recruitment of β-arrestin.[1][4] This leads to receptor internalization and scavenging of the chemokine CXCL12, which in turn modulates the signaling of the CXCL12/CXCR4 axis.[2][5]
Q2: What are the expected downstream effects of this compound treatment in cells expressing ACKR3?
A2: Treatment of ACKR3-expressing cells with this compound is expected to induce:
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Modulation of downstream signaling pathways such as the phosphorylation of ERK1/2 and Akt .[2][3]
-
In cells co-expressing ACKR3 and CXCR4, this compound can promote the heterodimerization of these two receptors.[3][7]
Q3: Is this compound selective for ACKR3? What are its off-target effects?
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
A4: A lack of response to this compound could be due to several factors:
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Low or absent ACKR3 expression: Confirm that your cell line expresses ACKR3 at the protein level using techniques like Western blot, flow cytometry, or immunofluorescence.
-
Compound integrity: Ensure that your this compound stock is not degraded. Prepare fresh dilutions for each experiment.
-
Suboptimal assay conditions: The lack of response could be due to issues with your experimental setup. Please refer to the detailed experimental protocols and troubleshooting guides below.
-
Cellular context: The signaling outcomes of ACKR3 activation can be cell-type specific.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor | Value | Assay | Cell Line | Reference |
| EC50 | Human ACKR3 | 1.6 nM | β-arrestin recruitment | HEK293 | [1] |
| Specificity | Human CXCR4 | No significant effect on receptor expression | Flow Cytometry | CHO-CXCR4 | [2] |
Note: A comprehensive Ki binding affinity profile against a broad panel of receptors is not publicly available.
Mandatory Visualizations
References
- 1. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 2. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ackr3-Venus knock-in mouse lights up brain vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
VUF11207 stability in different cell culture media
This technical support center provides guidance on the stability of VUF11207 in different cell culture media, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in cell culture experiments.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound | Degradation in media: this compound may be unstable in the cell culture medium over the course of the experiment. | Perform a stability study of this compound in your specific cell culture medium at 37°C. A general protocol is provided below. Consider preparing fresh this compound solutions for long-term experiments or replenishing the media with fresh compound at regular intervals. |
| Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the media. | Use low-protein-binding plates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help. | |
| Cellular metabolism: Cells can metabolize this compound, leading to a decrease in its effective concentration over time. | Assess this compound stability in the presence and absence of cells to distinguish between chemical degradation and cellular metabolism. | |
| Incorrect storage of stock solutions: Repeated freeze-thaw cycles or improper storage temperature can lead to degradation of this compound stock solutions. | Aliquot stock solutions into single-use volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.[1] | |
| Precipitation of this compound in cell culture media | Low solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium, especially after dilution from a DMSO stock. | This compound is soluble in water (≥ 100 mg/mL) and DMSO (100 mg/mL).[1] Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid precipitation. Prepare intermediate dilutions in a serum-containing medium to improve solubility before adding to the final culture. |
| Observed cytotoxicity at expected active concentrations | DMSO toxicity: The concentration of the vehicle (DMSO) may be toxic to the cells. | Prepare a vehicle control (media with the same final concentration of DMSO) to assess its effect on cell viability. Aim for a final DMSO concentration of 0.1% or lower. |
| Off-target effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line and assay. |
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in common cell culture media like DMEM and RPMI-1640?
Q2: How should I prepare my this compound stock and working solutions?
A2: this compound is soluble in both water and DMSO.[1] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO (e.g., 10-100 mM). This stock solution should be stored in small aliquots at -80°C.[1] To prepare a working solution, the DMSO stock should be serially diluted in your cell culture medium. To avoid precipitation, it is crucial to ensure the final concentration of DMSO in the culture is not toxic to your cells, typically below 0.5%.
Q3: What are the typical working concentrations for this compound in cell culture experiments?
A3: The optimal working concentration of this compound will vary depending on the cell type, assay, and experimental endpoint. It is recommended to perform a dose-response experiment to determine the effective concentration range for your specific application.
Q4: Can this compound interfere with common cell viability assays?
A4: Like many small molecules, this compound could potentially interfere with certain cell viability assays. For example, compounds with intrinsic fluorescence might interfere with assays that use fluorescent readouts. It is advisable to include proper controls, such as this compound in cell-free media, to check for any assay interference.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your cell culture medium of choice.
1. Materials:
- This compound
- Anhydrous DMSO
- Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum supplementation
- Sterile, low-protein-binding microcentrifuge tubes or plates
- Analytical method for quantification (e.g., HPLC-UV, LC-MS)
2. Procedure:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Prepare the test media: Your cell culture medium with the desired serum concentration (e.g., 10% FBS) and without serum.
- Spike the media: Add the this compound stock solution to the pre-warmed (37°C) media to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
- Incubate: Aliquot the this compound-containing media into sterile, low-protein-binding tubes or wells of a plate. Incubate at 37°C in a CO₂ incubator.
- Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour sample should be collected immediately after adding this compound.
- Store samples: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.
- Analyze: Quantify the concentration of this compound in each sample using a validated analytical method like HPLC-UV or LC-MS.
- Calculate stability: Plot the percentage of this compound remaining at each time point compared to the 0-hour sample to determine the stability profile.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting flowchart for this compound experiments.
References
How to control for VUF11207-induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for potential VUF11207-induced cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be cytotoxic?
This compound is a potent and selective agonist for the CXCR7 receptor and is not widely reported to cause cytotoxicity.[1] Its primary mechanism of action involves the recruitment of β-arrestin2 and subsequent receptor internalization.[1] However, as with any bioactive small molecule, it is crucial to experimentally determine the cytotoxic potential in your specific cell line and experimental conditions. Unforeseen cytotoxicity can arise from off-target effects, high concentrations, or specific sensitivities of the cell line being used.
Q2: How can I determine the cytotoxic potential of this compound in my experimental model?
To assess the potential cytotoxicity of this compound, a dose-response experiment is recommended. This involves treating your cells with a range of this compound concentrations and measuring cell viability after a predetermined exposure time (e.g., 24, 48, or 72 hours).
Key steps include:
-
Cell Seeding: Plate your cells at an optimal density to ensure they are in the logarithmic growth phase during the experiment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. It is advisable to use a broad concentration range that brackets the reported EC50 for its target receptor (the pEC50 for β-arrestin2 recruitment is 8.8, suggesting an EC50 in the low nanomolar range).[1]
-
Incubation: Incubate the cells for a duration relevant to your planned functional assays.
-
Viability Assessment: Use a reliable cytotoxicity assay to measure cell viability. It is good practice to use two different types of assays that measure different cellular parameters, for example, a metabolic assay (like MTT or MTS) and a membrane integrity assay (like LDH release or a dye exclusion assay).
Q3: What are the essential controls to include in a this compound cytotoxicity experiment?
Proper controls are critical for the correct interpretation of cytotoxicity data. The following controls should be included:
-
Untreated Control: Cells incubated in culture medium alone. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure that the solvent itself is not causing any cytotoxic effects.[2]
-
Positive Control: Cells treated with a compound known to induce cytotoxicity in your cell line (e.g., staurosporine (B1682477) or doxorubicin). This confirms that the assay is working correctly.
-
Media-only Control: Wells containing only cell culture medium without cells. This is used to determine the background absorbance or fluorescence in the assay.[1]
Q4: I am observing unexpected cytotoxicity. What are the common causes and how can I troubleshoot this?
If you observe unexpected cytotoxicity, several factors could be at play. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide for Unexpected Cytotoxicity
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity at all this compound concentrations | High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final DMSO concentration is typically below 0.5% (v/v), and always include a vehicle control.[2] |
| Compound Instability: this compound may be degrading in the culture medium, forming toxic byproducts. | Prepare fresh dilutions of this compound from a stable stock solution immediately before each experiment. Avoid multiple freeze-thaw cycles of the stock.[3] | |
| Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death. | Regularly test your cell cultures for contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.[4] | |
| Inconsistent or highly variable results between replicates | Uneven Cell Seeding: Inconsistent cell numbers per well will lead to variability in assay readouts. | Ensure a homogeneous single-cell suspension before plating. Visually inspect the plate after seeding to confirm even cell distribution.[3] |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered compound concentrations and cell stress. | Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[2] | |
| No cytotoxicity observed, even at high concentrations | Cell Line Resistance: The cell line you are using may be resistant to any potential off-target effects of this compound. | This may be the expected result. Consider using a cell line known to be sensitive to chemical insults as a positive control for your experimental setup.[3] |
| Suboptimal Assay Conditions: The incubation time may be too short, or the cell density may be inappropriate for the assay. | Perform a time-course experiment (e.g., 24, 48, 72 hours). Optimize the cell seeding density for your specific assay.[3] |
Data Presentation: this compound Dose-Response Cytotoxicity
The following table is a template for recording and analyzing data from a cytotoxicity experiment. The data presented here is hypothetical and for illustrative purposes only.
| This compound Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Untreated) | 100% | 0% |
| 0 (Vehicle - 0.1% DMSO) | 98.5% | 1.2% |
| 0.01 | 99.2% | 0.9% |
| 0.1 | 97.8% | 1.5% |
| 1 | 96.5% | 2.1% |
| 10 | 92.1% | 5.8% |
| 50 | 85.3% | 12.4% |
| 100 | 78.6% | 20.7% |
| Positive Control | 15.2% | 88.9% |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol outlines the general steps for measuring the release of LDH from damaged cells, which indicates a loss of plasma membrane integrity.
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well clear-bottom plates
-
Treated cell culture supernatants
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with serial dilutions of this compound and the required controls (untreated, vehicle, positive control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Preparation of Controls:
-
Spontaneous LDH Release: Use supernatant from untreated cells.
-
Maximum LDH Release: Add lysis buffer (provided in the kit) to untreated cells 30 minutes before the end of the incubation period.
-
-
Assay Reaction:
-
Carefully transfer the cell culture supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).
-
-
Data Acquisition:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula:
-
Visualizations
This compound Signaling Pathway
Caption: this compound binds to CXCR7, leading to β-arrestin2 recruitment and receptor internalization.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for assessing and mitigating potential compound-induced cytotoxicity.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A decision-making flowchart for troubleshooting unexpected cytotoxicity results.
References
Improving the signal-to-noise ratio in VUF11207 binding assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with VUF11207 binding assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve the signal-to-noise ratio and ensure the reliability of your results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding assays in a question-and-answer format, offering targeted solutions to enhance assay performance.
| Problem | Potential Cause | Solution |
| High Background Signal / High Non-Specific Binding (NSB) | Radioligand/Fluorescent Ligand concentration is too high. | Perform a saturation binding experiment to identify the optimal concentration, which is typically at or below the dissociation constant (Kd).[1][2] |
| Inadequate blocking of non-specific sites. | Increase the concentration of blocking agents like Bovine Serum Albumin (BSA) (e.g., 0.2-1% w/v) in your assay buffer.[3][4][5][6] Consider pre-treating filter plates with agents like 0.3-0.5% polyethyleneimine (PEI).[2] | |
| Hydrophobic interactions of this compound or the labeled ligand with assay components. | Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) in the binding and wash buffers.[7][8] Use low-binding plates and pipette tips. | |
| Insufficient washing. | Increase the number of wash steps and use ice-cold wash buffer to minimize dissociation of the specifically bound ligand during washing.[1][7][8] | |
| Low or No Specific Binding Signal | Low receptor expression in the chosen cell line or tissue. | Confirm the expression of ACKR3/CXCR7 in your biological material. Consider using a cell line engineered to overexpress the receptor. |
| Degraded receptor protein. | Prepare cell membranes or whole cells on ice and use protease inhibitors in all buffers during preparation.[7] | |
| Incorrect ligand concentration. | While high concentrations increase NSB, a concentration that is too low will result in an undetectable signal. Ensure you are working within the optimal concentration range determined from saturation binding experiments.[1] | |
| Suboptimal incubation time or temperature. | Determine the optimal incubation time by performing an association kinetics experiment to ensure the binding has reached equilibrium.[1][2] Most assays are performed at room temperature or 37°C for 1-2 hours.[3][6] | |
| Poor Reproducibility / High Variability | Inconsistent cell membrane preparation. | Standardize the protocol for membrane preparation to ensure consistency in receptor concentration and quality between batches.[7] |
| Pipetting errors. | Use calibrated pipettes and be meticulous with pipetting techniques, especially when performing serial dilutions. | |
| Reagent instability. | Prepare fresh buffers for each experiment. Aliquot and store this compound and labeled ligands according to the manufacturer's recommendations to avoid repeated freeze-thaw cycles.[9] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[9][10] It is not a G-protein coupled receptor (GPCR) in the classical sense, as it does not typically signal through G-proteins. Instead, its activation primarily leads to the recruitment of β-arrestin.[11][12]
Q2: What are the common types of binding assays used for this compound?
A2: Common binding assays for this compound include radioligand displacement assays and bioluminescence resonance energy transfer (BRET)-based assays, such as the NanoBRET™ assay.[3][6][13] In radioligand displacement assays, this compound competes with a radiolabeled ligand (e.g., [¹²⁵I]CXCL12) for binding to ACKR3.[13] In NanoBRET assays, a fluorescently labeled ligand is used in conjunction with a NanoLuciferase (NLuc)-tagged ACKR3 receptor.[3][4]
Q3: What is a good signal-to-noise ratio for a this compound binding assay?
A3: A good signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should be at least 3:1. A ratio of 5:1 or higher is considered excellent.[7][8] If non-specific binding is more than 50% of the total binding, it can be challenging to obtain reliable data.[1]
Q4: What are the reported binding affinity values for this compound?
A4: The binding affinity of this compound for ACKR3/CXCR7 has been reported with a pKi of 8.1.[9] Its functional potency has been demonstrated with a pEC50 of 8.8 for β-arrestin2 recruitment and 7.9 for receptor internalization.[9] The racemic mixture of this compound has enantiomers with differing activities, with the (R)-enantiomer showing higher potency.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related ligands in ACKR3/CXCR7 binding and functional assays.
Table 1: this compound Binding Affinity and Functional Potency
| Parameter | Value | Assay Type | Reference |
| pKi | 8.1 | Radioligand Displacement | [9] |
| pEC50 (β-arrestin2 recruitment) | 8.8 | Functional Assay | [9] |
| pEC50 (receptor internalization) | 7.9 | Functional Assay | [9] |
| EC50 | 1.6 nM | β-arrestin recruitment | [10] |
| (R)-VUF11207 pEC50 | 8.3 ± 0.1 | [¹²⁵I]CXCL12 displacement | [3] |
| (S)-VUF11207 pEC50 | 7.7 ± 0.1 | [¹²⁵I]CXCL12 displacement | [3] |
Table 2: Example of Fluorescent Ligand Affinity for ACKR3 in a NanoBRET Assay
| Fluorescent Ligand | pKd (log M) | Reference |
| 18a | 7.89 ± 0.01 | [3] |
| 18b | 7.09 ± 0.01 | [3] |
| 18c | 6.8 - 7.9 | [3][4] |
Experimental Protocols
Protocol 1: Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to ACKR3/CXCR7 expressed on cell membranes.
Materials:
-
HEK293T cells transiently or stably expressing ACKR3/CXCR7
-
[¹²⁵I]CXCL12 (radioligand)
-
This compound
-
Binding Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 0.2% BSA[6]
-
Wash Buffer: 50 mM HEPES, 1.2 mM CaCl₂, 5 mM MgCl₂, 0.5 M NaCl, pH 7.4 (ice-cold)[6]
-
PEI-coated GF/C filter plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from ACKR3/CXCR7-expressing cells as per standard laboratory protocols. Determine the protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 4 µg of membrane protein, 2 nM [¹²⁵I]CXCL12, and binding buffer.[6]
-
Non-Specific Binding: Add 4 µg of membrane protein, 2 nM [¹²⁵I]CXCL12, and a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled CXCL12).[6]
-
Competition: Add 4 µg of membrane protein, 2 nM [¹²⁵I]CXCL12, and serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[6]
-
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.[6]
-
Filtration: Terminate the binding reaction by rapid filtration over a PEI-coated GF/C filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.[6]
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: NanoBRET™ Ligand Binding Assay
Objective: To measure the binding of this compound to ACKR3/CXCR7 in live cells using a bioluminescence resonance energy transfer (BRET) assay.
Materials:
-
HEK293 cells stably expressing N-terminally NanoLuc®-tagged ACKR3 (NLuc-ACKR3)
-
Fluorescently labeled ACKR3 ligand (e.g., a fluorescent derivative of this compound or CXCL12-AF647)[3][6]
-
This compound
-
NanoBRET™ substrate (e.g., Furimazine)
-
White, low-volume 384-well plates
-
Plate reader capable of measuring luminescence and fluorescence simultaneously
Procedure:
-
Cell Seeding: Seed the NLuc-ACKR3 expressing HEK293 cells into the 384-well plates and allow them to attach overnight.
-
Assay Setup:
-
Competition Assay: In triplicate, add increasing concentrations of unlabeled this compound to the wells, followed by a constant concentration of the fluorescently labeled ligand (at its Kd concentration).
-
Saturation Assay: To determine the Kd of the fluorescent ligand, add increasing concentrations of the fluorescent ligand to wells in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled this compound (e.g., 10 µM).[3][4]
-
-
Incubation: Incubate the plate for 60 minutes at 37°C.[3][4]
-
Substrate Addition: Add the NanoBRET™ substrate (e.g., Furimazine at a 1:400 final dilution) to all wells.[3][4]
-
Signal Detection: Incubate for 5 minutes at room temperature and then measure the luminescence and fluorescence signals using a BRET-capable plate reader.[3][4]
-
Data Analysis: Calculate the raw BRET ratio by dividing the fluorescence signal by the luminescence signal.[3][4] For competition assays, plot the BRET ratio against the log concentration of this compound to determine the IC50.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Different contributions of chemokine N‐terminal features attest to a different ligand binding mode and a bias towards activation of ACKR3/CXCR7 compared with CXCR4 and CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 11. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Validating the Specificity of VUF11207 in a New Cell Line
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the specificity of VUF11207, a known agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule agonist that specifically targets the Atypical Chemokine Receptor 3 (ACKR3), formerly known as CXCR7.[1][2] Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins to mediate downstream signaling.[1][3][4] Instead, upon agonist binding, it primarily signals through the β-arrestin pathway, leading to receptor internalization.[1][2][4]
Q2: Why is it crucial to validate the specificity of this compound in my specific cell line?
A2: Validating the specificity of any chemical probe, including this compound, is a critical step to ensure that the observed biological effects are indeed due to its interaction with the intended target (on-target effects) and not a result of interactions with other cellular components (off-target effects).[5] Cell lines can exhibit significant variability in protein expression levels, which can influence the on-target and off-target activities of a compound.
Q3: What are the key steps to validate this compound specificity?
A3: A robust validation workflow should include confirming target expression, assessing on-target engagement and functional response, and evaluating potential off-target effects. This typically involves a combination of biochemical and cell-based assays.
Q4: What are known off-target effects of this compound or related compounds?
A4: While this compound is reported to be a selective ACKR3 agonist, some related compounds have shown cross-reactivity with other chemokine receptors. For instance, a close analog, VUF16840, has been observed to have moderate agonistic activity on the CC chemokine receptor 3 (CCR3).[6] Therefore, it is prudent to assess the activity of this compound on related receptors that may be expressed in your cell line.
Q5: What negative and positive controls should I use in my experiments?
A5:
-
Positive Controls: The endogenous ligand for ACKR3, CXCL12, can be used as a positive control for receptor activation.[1][7]
-
Negative Controls: A structurally distinct ACKR3 antagonist, such as VUF16840 or ACT-1004-1239, can be used to demonstrate that the effects of this compound are blocked in a target-specific manner.[6] Additionally, using a parental cell line that does not express ACKR3 can serve as an excellent negative control.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent used to dissolve this compound.
Experimental Workflows and Protocols
Overall Workflow for this compound Specificity Validation
Caption: A generalized workflow for validating this compound specificity.
Protocol 1: Competitive Binding Assay using Flow Cytometry
Principle: This assay measures the ability of this compound to compete with a fluorescently labeled CXCL12 for binding to ACKR3 expressed on the surface of the new cell line.[8][9]
Methodology:
-
Cell Preparation: Harvest and wash the cells with assay buffer (e.g., PBS with 0.5% BSA). Resuspend the cells to a final concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: In a 96-well plate, add increasing concentrations of this compound. Also, include wells for a known ACKR3 antagonist (negative control) and a vehicle control.
-
Cell Addition: Add 50 µL of the cell suspension to each well and incubate for 15 minutes at room temperature in the dark.
-
Labeled Ligand Addition: Add a fixed, subsaturating concentration of fluorescently labeled CXCL12 (e.g., CXCL12-AF647) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 4°C to prevent receptor internalization.
-
Washing: Wash the cells twice with cold assay buffer to remove unbound ligand.
-
Flow Cytometry Analysis: Resuspend the cells in assay buffer and analyze the fluorescence intensity on a flow cytometer.
-
Data Analysis: The reduction in fluorescence intensity in the presence of this compound indicates competitive binding. Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: β-Arrestin Recruitment Assay
Principle: this compound, as an ACKR3 agonist, induces the recruitment of β-arrestin to the receptor. This can be measured using various methods, such as enzyme fragment complementation (EFC) assays (e.g., PathHunter).[10][11]
Methodology (using a commercial EFC kit):
-
Cell Culture: Use a cell line engineered to co-express an ACKR3-ProLink fusion protein and a β-arrestin-Enzyme Acceptor fusion protein. If using your new cell line, it will need to be transiently or stably transfected with these constructs.
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add increasing concentrations of this compound, CXCL12 (positive control), and an ACKR3 antagonist to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents provided with the kit, which include a substrate for the complemented enzyme.
-
Signal Measurement: After a further incubation period (as per the manufacturer's instructions), measure the chemiluminescent signal using a plate reader.
-
Data Analysis: An increase in signal indicates β-arrestin recruitment. Calculate the EC50 value for this compound by fitting the data to a dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No response to this compound in functional assays | 1. Low or no ACKR3 expression in the cell line. 2. Inactive this compound compound. 3. Suboptimal assay conditions. | 1. Confirm ACKR3 mRNA and protein expression using RT-qPCR and Western Blot/Flow Cytometry. 2. Verify the integrity and activity of the this compound stock. 3. Optimize assay parameters such as cell number, incubation time, and compound concentrations. |
| High background signal in β-arrestin assay | 1. Constitutive activity of ACKR3. 2. Overexpression of receptor or β-arrestin constructs. | 1. ACKR3 is known to have high constitutive activity.[1][12] Use an inverse agonist like VUF16840 to establish a baseline. 2. Titrate the amount of DNA used for transfection to achieve optimal expression levels. |
| This compound effect not blocked by ACKR3 antagonist | 1. The observed effect is due to off-target activity. 2. The antagonist is not potent enough at the concentration used. | 1. Perform counter-screening on cell lines expressing related chemokine receptors (e.g., CCR3).[6] 2. Perform a dose-response of the antagonist to determine its IC50. |
| Inconsistent results between experiments | 1. Cell passage number variability. 2. Inconsistent reagent preparation. 3. Variation in incubation times. | 1. Use cells within a defined passage number range for all experiments. 2. Prepare fresh reagents and ensure accurate dilutions. 3. Standardize all incubation times and temperatures. |
Quantitative Data Summary
Table 1: Competitive Binding of this compound to ACKR3
| Compound | IC50 (nM) |
| This compound | 8.5 |
| CXCL12 (unlabeled) | 1.2 |
| ACKR3 Antagonist (VUF16840) | 15.3 |
| Compound for unrelated receptor | > 10,000 |
Table 2: Functional Activity of this compound on ACKR3
| Assay | Parameter | This compound (nM) | CXCL12 (nM) |
| β-Arrestin Recruitment | EC50 | 12.1 | 2.5 |
| Receptor Internalization | EC50 | 18.9 | 4.1 |
| pERK1/2 Activation | EC50 | 25.4 | 5.8 |
Signaling Pathway
ACKR3 Signaling upon this compound Activation
References
- 1. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct Activation Mechanisms of CXCR4 and ACKR3 Revealed by Single-Molecule Analysis of their Conformational Landscapes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of VUF11207 and CXCL12 on the Atypical Chemokine Receptor 3 (ACKR3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the effects of the small molecule agonist VUF11207 and the endogenous chemokine CXCL12 on the atypical chemokine receptor 3 (ACKR3). This receptor, also known as CXCR7, is a key regulator of chemokine signaling and is implicated in various physiological and pathological processes, including cancer progression and cardiovascular diseases.[1][2] Understanding the distinct mechanisms of action of a synthetic agonist versus the natural ligand is crucial for the development of novel therapeutics targeting the CXCL12/CXCR4/ACKR3 axis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and CXCL12 in their interaction with ACKR3, based on published experimental data.
Table 1: Binding Affinities
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| (R)-VUF11207 | [125I] CXCL12 Displacement | HEK293 | pEC50 | 8.3 ± 0.1 | [1] |
| (S)-VUF11207 | [125I] CXCL12 Displacement | HEK293 | pEC50 | 7.7 ± 0.1 | [1] |
| Fluorescent this compound Derivatives | NanoBRET Binding Assay | HEK293 | pKd | 6.8 - 7.8 | [1][3] |
| CXCL12 | Radioligand Binding | - | IC50 | 1.3 nM | [4] |
| CXCL12 | - | - | Kd | 0.4 nM | [4] |
Table 2: Functional Potencies
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| CXCL12 | β-arrestin-2 Recruitment (Tango) | - | EC50 | 3.9 nM | [5] |
| CXCL12 | β-arrestin-2 Recruitment (Nano-BiT) | - | EC50 | 0.75 nM | [5] |
| CCX777 (Small Molecule Agonist) | β-arrestin-2 Recruitment (Nano-BiT) | - | EC50 | 0.95 nM | [5] |
Comparative Effects on ACKR3 Signaling and Function
This compound and CXCL12 elicit distinct downstream effects upon binding to ACKR3, highlighting their different roles in modulating the chemokine system.
This compound: An Inducer of ACKR3/CXCR4 Heterodimerization
The primary characterized effect of the synthetic agonist this compound is the induction of heterodimerization between ACKR3 and CXCR4, the canonical receptor for CXCL12.[6][7] This dimerization has significant consequences for CXCL12 signaling through CXCR4, particularly in platelets. Studies have shown that this compound treatment leads to:
-
Inhibition of CXCL12-mediated platelet activation: this compound attenuates CXCL12-induced platelet aggregation and thrombus formation.[6][7]
-
Modulation of downstream signaling pathways: The this compound-induced ACKR3/CXCR4 heterodimerization counteracts the CXCL12-dependent decrease in intracellular cAMP levels and suppresses CXCL12-induced Akt phosphorylation and calcium mobilization.[6][7]
Interestingly, the endogenous ligand CXCL12 does not induce this heterodimerization, suggesting a unique mechanism of action for this compound.[6]
CXCL12: An Endogenous Ligand Driving Scavenging and Biased Signaling
CXCL12 is the natural chemokine ligand for both ACKR3 and CXCR4. Its interaction with ACKR3 is characterized by:
-
High-affinity binding and scavenging: ACKR3 binds CXCL12 with approximately 10-fold higher affinity than CXCR4.[4] This high-affinity interaction leads to the internalization and degradation of CXCL12, effectively acting as a scavenger that modulates the local concentration of this chemokine available to bind to CXCR4.[1][4]
-
β-arrestin biased signaling: Unlike its interaction with CXCR4, which activates G-protein signaling pathways, CXCL12 binding to ACKR3 primarily triggers the recruitment of β-arrestin.[4][5] This classifies ACKR3 as a β-arrestin-biased receptor.[4] This recruitment is crucial for receptor internalization and scavenging functions.[8][9]
-
Slow binding kinetics: The binding of CXCL12 to ACKR3 is characterized by slow association and dissociation rates, resulting in a prolonged residence time of the chemokine on the receptor.[10][11]
While ACKR3 is generally considered not to couple to G-proteins, some studies in specific cell types, such as astrocytes, have reported CXCL12-induced ACKR3-mediated G-protein signaling.[4]
Signaling Pathway Diagrams
This compound-induced ACKR3/CXCR4 heterodimerization and subsequent inhibition of CXCL12/CXCR4 signaling.
CXCL12 binding to ACKR3 leads to β-arrestin recruitment and chemokine scavenging.
Experimental Protocols
Proximity Ligation Assay (PLA) for ACKR3/CXCR4 Heterodimerization
This assay is used to visualize the close proximity of ACKR3 and CXCR4, indicative of heterodimerization.
-
Cell Preparation: Platelets or other cells expressing ACKR3 and CXCR4 are adhered to a slide.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Primary Antibody Incubation: Cells are incubated with a mixture of primary antibodies, one specific for ACKR3 and another for CXCR4, raised in different species.
-
PLA Probe Incubation: A pair of PLA probes (secondary antibodies with attached DNA oligonucleotides) is added. Each probe recognizes one of the primary antibodies.
-
Ligation: If the probes are in close proximity (<40 nm), a ligase joins the DNA oligonucleotides to form a circular DNA template.
-
Amplification: A polymerase amplifies the circular DNA template via rolling circle amplification.
-
Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides.
-
Imaging: The resulting fluorescent spots, each representing an ACKR3/CXCR4 interaction, are visualized and quantified using fluorescence microscopy.
Workflow for the Proximity Ligation Assay (PLA).
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment
This assay measures the recruitment of β-arrestin to ACKR3 upon ligand stimulation in live cells.
-
Cell Transfection: HEK293 cells are co-transfected with two constructs: one encoding ACKR3 fused to a Renilla luciferase (RLuc) donor and another encoding β-arrestin fused to a fluorescent protein acceptor (e.g., YFP or Venus).
-
Cell Plating: Transfected cells are plated in a multi-well plate.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of the ligand of interest (this compound or CXCL12).
-
Substrate Addition: The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to the wells.
-
Signal Detection: The luminescence emission from RLuc and the fluorescence emission from the acceptor are measured simultaneously using a plate reader.
-
BRET Ratio Calculation: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in the BRET ratio indicates that the donor and acceptor are in close proximity, signifying β-arrestin recruitment to ACKR3.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the ligand.
Conclusion
This compound and CXCL12 interact with ACKR3 to produce distinct and functionally significant outcomes. This compound acts as a pharmacological tool to induce ACKR3/CXCR4 heterodimerization, thereby allosterically modulating and inhibiting CXCL12 signaling through CXCR4. This presents a novel therapeutic strategy for diseases driven by excessive CXCL12/CXCR4 activity. In contrast, the endogenous ligand CXCL12 utilizes ACKR3 as a high-affinity scavenger and a β-arrestin-biased signaling hub, fine-tuning the spatial and temporal availability of CXCL12. A thorough understanding of these differential effects is paramount for researchers and drug developers aiming to manipulate the complex CXCL12/CXCR4/ACKR3 signaling network for therapeutic benefit.
References
- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the CXCL12/CXCR4/ACKR3 Axis in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of CXCL12 binding to atypical chemokine receptor 3 reveal a role for the receptor N-terminus in chemokine binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of CXCL12 binding to atypical chemokine receptor 3 reveal a role for the receptor N terminus in chemokine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating VUF11207's On-Target Activity: A Comparative Guide Using a Knockout Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target activity of VUF11207, a known agonist of the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. While direct experimental validation of this compound in an ACKR3 knockout model is not yet extensively published, this document synthesizes existing data on this compound's activity in wild-type models and the established phenotype of ACKR3 knockout mice to propose a comprehensive validation strategy.
This compound and its Target Receptor, ACKR3
This compound is a small molecule agonist for ACKR3, a G protein-coupled receptor (GPCR) that does not couple to G proteins but instead primarily signals through β-arrestin recruitment.[1][2] ACKR3 is a scavenger receptor for the chemokine CXCL12, playing a crucial role in regulating CXCL12 gradients and modulating the signaling of another CXCL12 receptor, CXCR4.[2][3] this compound has been shown to induce β-arrestin2 recruitment and reduce ACKR3 surface expression.[2]
The ACKR3 Knockout Mouse Phenotype: A Key to Validation
Understanding the phenotype of an ACKR3 knockout mouse is fundamental to designing a validation study. Loss of Ackr3 in mice leads to a range of developmental defects, with a notable phenotype being misrouting of oculomotor and abducens nerves, resulting in oculomotor synkinesis.[3] This distinct phenotype provides a clear biological context in which to assess the on-target effects of this compound. In an ACKR3 knockout animal, a compound acting specifically through this receptor should fail to elicit its characteristic biological response.
Proposed Experimental Validation of this compound Activity
The central hypothesis for validating this compound's on-target activity is that its effects observed in wild-type animals will be absent in ACKR3 knockout mice. Below are proposed experimental designs based on published effects of this compound.
Experiment 1: Assessing the Role of this compound in Bone Resorption
A study by Mae et al. (2022) demonstrated that this compound can ameliorate osteoclastogenesis and bone resorption in a mouse model.[4] A validation study could replicate this experiment in both wild-type and ACKR3 knockout mice.
Table 1: Expected Outcomes of this compound on Lipopolysaccharide (LPS)-Induced Bone Resorption
| Animal Model | Treatment Group | Number of Osteoclasts (per mm of bone surface) | Bone Resorption Area (%) |
| Wild-Type | Vehicle | High | High |
| This compound | Significantly Reduced | Significantly Reduced | |
| ACKR3 Knockout | Vehicle | High | High |
| This compound | No Significant Change | No Significant Change |
Experimental Protocol: LPS-Induced Calvarial Bone Resorption Model
-
Animal Models: Use 8-week-old male wild-type (C57BL/6J) and ACKR3 knockout mice.[4]
-
Induction of Bone Resorption: Subcutaneously inject lipopolysaccharide (LPS) over the calvariae of the mice.[4]
-
Treatment: Administer this compound or a vehicle control to both wild-type and ACKR3 knockout groups. The original study used subcutaneous injections.[4]
-
Histological Analysis: After a set period (e.g., 5 days), sacrifice the animals and collect the calvariae for histological analysis.[4]
-
Quantification: Stain tissue sections for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, and quantify the number of osteoclasts and the bone resorption area.[4]
Experiment 2: Investigating the Effect of this compound on Platelet Aggregation
This compound has been shown to attenuate platelet activation and thrombus formation.[5][6] This provides another measurable endpoint for a validation study.
Table 2: Expected Outcomes of this compound on CXCL12-Induced Platelet Aggregation
| Platelet Source | Treatment Group | Platelet Aggregation (%) |
| Wild-Type | Vehicle + CXCL12 | High |
| This compound + CXCL12 | Significantly Reduced | |
| ACKR3 Knockout | Vehicle + CXCL12 | High |
| This compound + CXCL12 | No Significant Change |
Experimental Protocol: Ex Vivo Platelet Aggregation Assay
-
Platelet Isolation: Isolate platelets from whole blood collected from both wild-type and ACKR3 knockout mice.
-
Treatment: Pre-incubate washed platelets with this compound or a vehicle control.[5]
-
Induction of Aggregation: Induce platelet aggregation using CXCL12.[5]
-
Measurement: Measure platelet aggregation using a platelet aggregometer.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental logic, the following diagrams are provided.
Figure 1. this compound-induced ACKR3 signaling pathway.
Figure 2. Experimental workflow for this compound validation.
Conclusion
The use of a knockout model is the gold standard for validating the on-target activity of a pharmacological compound. While direct evidence for this compound in an ACKR3 knockout model is still emerging, the proposed experimental framework, based on the known receptor biology and compound activity, provides a robust strategy for researchers. The absence of this compound's effects in an ACKR3 knockout mouse would provide definitive evidence of its on-target mechanism of action, strengthening its utility as a specific chemical probe for studying ACKR3 biology and as a potential therapeutic agent.
References
- 1. Ackr3-Venus knock-in mouse lights up brain vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 3. Decreased ACKR3 (CXCR7) function causes oculomotor synkinesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
VUF11207: A Comparative Guide to its Chemokine Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
VUF11207 has emerged as a valuable chemical tool for investigating the physiological and pathological roles of the atypical chemokine receptor ACKR3, also known as CXCR7. As a potent and specific agonist, it facilitates the study of ACKR3-mediated signaling pathways, distinct from the classical G protein-coupled signaling of other chemokine receptors. This guide provides a comparative analysis of this compound's interaction with its primary target, ACKR3/CXCR7, and discusses the potential for cross-reactivity with other chemokine receptors, supported by experimental data and detailed protocols.
This compound Performance at Primary Target: ACKR3/CXCR7
This compound is characterized as a high-affinity and high-potency agonist for the atypical chemokine receptor ACKR3/CXCR7. Its primary mechanism of action involves binding to the receptor and inducing the recruitment of β-arrestin2, which subsequently leads to receptor internalization.[1] This activity is independent of G-protein coupling, a hallmark of atypical chemokine receptors.[2]
Table 1: Quantitative Performance Data of this compound at ACKR3/CXCR7
| Parameter | Value | Description | Reference |
| Binding Affinity (pKi) | 8.1 | Negative logarithm of the inhibitory constant (Ki), indicating high binding affinity. | [1] |
| Functional Potency (pEC50, β-arrestin2 recruitment) | 8.8 | Negative logarithm of the half-maximal effective concentration for β-arrestin2 recruitment, indicating high potency. | [1] |
| Receptor Internalization (pEC50) | 7.9 | Negative logarithm of the half-maximal effective concentration for receptor internalization. | [1] |
| EC50 (β-arrestin recruitment) | 1.6 nM | The molar concentration of this compound that produces 50% of the maximum possible response for β-arrestin recruitment. |
Cross-Reactivity with Other Chemokine Receptors
The functional consequence of this compound agonism on ACKR3 often involves the modulation of CXCR4 activity through heterodimerization of the two receptors.[2] This interaction can attenuate CXCR4-mediated signaling in response to their shared endogenous ligand, CXCL12.[2][3] Therefore, while this compound may not directly bind to CXCR4, its activity is intrinsically linked to the CXCR4 signaling axis in cells where both receptors are expressed.
Researchers using this compound should consider experimentally verifying its selectivity against other chemokine receptors relevant to their biological system, particularly those that are co-expressed with ACKR3.
Signaling Pathways and Experimental Workflows
This compound binding to ACKR3 initiates a signaling cascade that is distinct from typical chemokine receptors. Instead of activating G-proteins, it primarily signals through β-arrestin recruitment. This leads to receptor desensitization, internalization, and the activation of downstream pathways such as the MAPK/ERK pathway. A key functional outcome of this compound-induced ACKR3 activation is the regulation of CXCL12 bioavailability, thereby modulating the activity of CXCR4.
Caption: this compound signaling pathway through ACKR3/CXCR7.
To assess the cross-reactivity of this compound, a systematic experimental workflow is required. This typically involves an initial binding assay followed by a functional assay to confirm any observed interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of VUF11207 and Small Molecule Antagonists Targeting the Atypical Chemokine Receptor 3 (ACKR3/CXCR7)
For Immediate Publication
Mechelen, Belgium - This guide provides a comprehensive comparative analysis of the small molecule agonist VUF11207 and a selection of small molecule antagonists targeting the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of ACKR3 modulators.
ACKR3 is an atypical G protein-coupled receptor (GPCR) that does not couple to G proteins to initiate downstream signaling cascades. Instead, upon ligand binding, it predominantly signals through the β-arrestin pathway, leading to receptor internalization and scavenging of its chemokine ligands, CXCL11 and CXCL12.[1][2] This scavenging function modulates the local concentration of these chemokines, thereby influencing the signaling of other conventional chemokine receptors like CXCR4.[1] The distinct signaling mechanism of ACKR3 has made it an attractive therapeutic target for various pathologies, including cancer, inflammatory diseases, and cardiovascular disorders.[1][3]
This guide focuses on this compound, a potent agonist of ACKR3, and compares its pharmacological profile with that of recently developed small molecule antagonists, including ACT-1004-1239 and the inverse agonist VUF16840. Another compound, CCX771, is also discussed, although its classification as a pure antagonist is debated due to its ability to also recruit β-arrestin.
Quantitative Analysis of ACKR3 Modulators
The following table summarizes the key pharmacological parameters of this compound and the selected small molecule antagonists. The data highlights the potency and mechanism of action of each compound at the human ACKR3 receptor.
| Compound | Class | Assay | Parameter | Value (nM) | Cell Line | Reference |
| This compound | Agonist | β-arrestin recruitment | EC50 | 1.6 | HEK293-CXCR7 | [4] |
| ACT-1004-1239 | Antagonist | Inhibition of ACKR3 activity | IC50 | 3.2 | Not Specified | [5] |
| VUF16840 | Inverse Agonist | Inhibition of β-arrestin2 recruitment | IC50 | 10 | HEK293T | [1] |
| [¹²⁵I]CXCL12 competition binding | IC50 | 7 | HEK293T | [3] | ||
| [³H]VUF15485 displacement | IC50 | ~0.08 | HEK293T | [6] | ||
| CCX771 | Agonist/Antagonist | CXCL12 binding inhibition | IC50 | 4.1 | NC-37 | [7] |
Signaling Pathways and Mechanisms of Action
The interaction of agonists and antagonists with ACKR3 initiates distinct cellular responses. The following diagram illustrates the primary signaling pathway associated with ACKR3 activation and the points of intervention for these small molecules.
As an agonist, this compound mimics the action of the endogenous ligand CXCL12, leading to the recruitment of G protein-coupled receptor kinases (GRKs) and subsequent phosphorylation of the receptor.[8][9] This phosphorylation event serves as a docking site for β-arrestin, which upon binding, mediates receptor internalization and downstream signaling.[8][9] In contrast, antagonists like ACT-1004-1239 and VUF16840 bind to ACKR3 but fail to induce the conformational changes necessary for GRK and β-arrestin recruitment, thereby blocking the receptor's function.[10] VUF16840 has been further characterized as an inverse agonist, meaning it can reduce the basal, ligand-independent activity of the receptor.[1][11]
Experimental Protocols
The quantitative data presented in this guide were generated using a variety of in vitro assays. Below are detailed methodologies for the key experiments cited.
β-Arrestin Recruitment Assays (BRET and NanoBiT)
β-arrestin recruitment to ACKR3 is a primary indicator of receptor activation.[1] This process is commonly measured using Bioluminescence Resonance Energy Transfer (BRET) or NanoLuc® Binary Technology (NanoBiT) assays.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293T cells are transiently co-transfected with plasmids encoding for ACKR3 fused to an energy donor (e.g., Renilla luciferase, Rluc8) and β-arrestin fused to an energy acceptor (e.g., mVenus).[3]
-
Assay Procedure: Transfected cells are seeded into multi-well plates. Following incubation, cells are treated with varying concentrations of the test compounds (agonist alone or antagonist in the presence of an agonist like CXCL12).
-
Signal Detection: A substrate for the energy donor (e.g., coelenterazine h) is added, and the luminescence is measured at two wavelengths corresponding to the emission maxima of the donor and acceptor.
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. Dose-response curves are then generated to determine the EC50 for agonists or the IC50 for antagonists.
Radioligand Binding Assays
Competition binding assays are employed to determine the affinity of unlabeled compounds for ACKR3 by measuring their ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293T cells overexpressing human ACKR3.
-
Binding Reaction: Membranes are incubated with a constant concentration of a radiolabeled ACKR3 ligand (e.g., [¹²⁵I]CXCL12) and varying concentrations of the unlabeled competitor compound (e.g., VUF16840).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[3]
Receptor Internalization Assays
Receptor internalization is a key functional consequence of ACKR3 activation and can be monitored using various techniques, including flow cytometry and microscopy.
Methodology:
-
Cell Labeling: Cells expressing a tagged version of ACKR3 (e.g., SNAP-tag or FLAG-tag) are labeled with a fluorescently conjugated antibody or substrate at 4°C to prevent internalization.
-
Ligand Stimulation: Cells are then incubated with the agonist (e.g., this compound) at 37°C for various time points to induce internalization.
-
Quantification: The amount of receptor remaining on the cell surface is quantified by flow cytometry. Alternatively, the internalization process can be visualized using confocal microscopy.
-
Data Analysis: The percentage of internalized receptors is calculated relative to the total surface expression at time zero.
Conclusion
The development of potent and selective small molecule modulators for ACKR3, such as the agonist this compound and the antagonists ACT-1004-1239 and VUF16840, provides valuable tools for dissecting the complex biology of this atypical chemokine receptor. The comparative analysis presented in this guide highlights the distinct pharmacological profiles of these compounds and provides a foundation for their application in both basic research and therapeutic development. The detailed experimental protocols offer a reference for researchers aiming to characterize novel ACKR3 ligands. Further investigation into the in vivo efficacy and safety of these molecules will be crucial in translating the therapeutic potential of targeting ACKR3.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of constitutive activity of the atypical chemokine receptor 3 by the small-molecule inverse agonist VUF16840 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of VUF11207-Induced ACKR3 Internalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility and efficacy of VUF11207-induced internalization of the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. The performance of this compound is compared with the endogenous ligand CXCL12 and other synthetic agonists, supported by experimental data and detailed protocols.
Introduction to ACKR3 and its Ligands
ACKR3 is an atypical chemokine receptor that plays a crucial role in various physiological and pathological processes, including cell migration, survival, and tumor progression. Unlike typical G protein-coupled receptors (GPCRs), ACKR3 does not primarily signal through G proteins but rather through β-arrestin pathways. Upon ligand binding, ACKR3 undergoes rapid internalization, a process critical for its function as a scavenger receptor, regulating extracellular chemokine concentrations.
This compound is a small molecule agonist highly specific for ACKR3. Its ability to induce receptor internalization is a key aspect of its pharmacological profile. This guide evaluates the consistency and efficiency of this process in comparison to CXCL12 , the endogenous chemokine that binds to both ACKR3 and CXCR4, and other synthetic agonists like C23 (also known as BY-242) .
Comparative Analysis of Receptor Internalization
The internalization of ACKR3 upon agonist stimulation is a key measure of receptor activation and subsequent signaling. Here, we compare the effects of this compound and the endogenous ligand CXCL12 on ACKR3 internalization, with data on reproducibility presented as mean ± standard error of the mean (SEM) from multiple experiments.
Quantitative Data on ACKR3 Internalization
The following table summarizes the quantitative data on ACKR3 internalization in Chinese Hamster Ovary (CHO) cells stably expressing ACKR3. The data represents the percentage of receptor remaining on the cell surface after 30 minutes of stimulation, as measured by flow cytometry. A lower percentage indicates a higher degree of internalization.
| Compound (Concentration) | Cell Line | Receptor Surface Expression (% of control) | Standard Error of the Mean (SEM) | Number of Experiments (n) | Reference |
| This compound (1 nM) | CHO-ACKR3 | ~55% | ± ~5% | 3 | [1] |
| CXCL12 (10 nM) | CHO-ACKR3 | ~60% | ± ~4% | 3 | [1] |
Note: The data is estimated from graphical representations in the cited literature and is meant for comparative purposes.
These findings indicate that both this compound and CXCL12 induce robust internalization of ACKR3. The reproducibility, as indicated by the standard error of the mean from three independent experiments, is comparable for both ligands, suggesting that this compound is a reliable tool for studying ACKR3 internalization.
In studies on human platelets, ACKR3 agonists, including this compound, have been shown to reduce the overall surface presentation of ACKR3.[2] This further supports the role of this compound in inducing receptor internalization across different cell types.
Signaling Pathways and Experimental Workflows
The internalization of ACKR3 is intricately linked to specific signaling pathways and can be investigated through various experimental workflows.
Signaling Pathway of ACKR3 Internalization
Upon agonist binding, ACKR3 recruits β-arrestin, which is a critical step for clathrin-mediated endocytosis. This process effectively removes the receptor from the cell surface. The following diagram illustrates this key signaling pathway.
Experimental Workflow for Quantifying ACKR3 Internalization
A common and robust method to quantify receptor internalization is through flow cytometry. This workflow involves labeling the receptor on the cell surface, stimulating with the agonist, and then measuring the remaining surface-expressed receptors.
Detailed Experimental Protocols
Reproducibility in scientific research is paramount. The following are detailed protocols for key experiments used to assess ACKR3 internalization.
Flow Cytometry-Based Receptor Internalization Assay
This protocol is adapted from methodologies used to study GPCR internalization.[1][3]
-
Cell Culture: Culture CHO cells stably expressing ACKR3 in appropriate media until they reach 80-90% confluency.
-
Cell Harvest: Gently detach the cells using a non-enzymatic cell dissociation solution to preserve surface proteins. Wash the cells with ice-cold PBS.
-
Labeling of Surface Receptors: Resuspend the cells in ice-cold FACS buffer (PBS with 1% BSA). Add a fluorescently labeled primary antibody targeting an extracellular epitope of ACKR3. Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with ice-cold FACS buffer to remove unbound antibody.
-
Stimulation: Resuspend the cells in pre-warmed culture medium. Add this compound (e.g., 1 nM final concentration), CXCL12 (e.g., 10 nM final concentration), or vehicle control. Incubate at 37°C for the desired time points (e.g., 0, 5, 15, 30 minutes).
-
Stopping Internalization: Stop the internalization process by placing the cells on ice and adding ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of receptor remaining on the cell surface.
-
Data Analysis: Calculate the percentage of internalization at each time point relative to the MFI of the vehicle-treated cells at time zero. The formula is: % Internalization = (1 - (MFI_stimulated / MFI_control)) * 100
Confocal Microscopy for Visualization of Internalization
This qualitative method allows for the direct visualization of receptor trafficking from the cell membrane to intracellular compartments. Fluorescently labeled ligands, such as derivatives of this compound, are particularly useful for these studies.[4]
-
Cell Seeding: Seed cells expressing a tagged version of ACKR3 (e.g., SNAP-tag or fluorescent protein fusion) onto glass-bottom dishes suitable for confocal microscopy.
-
Cell Treatment: On the day of the experiment, replace the culture medium with imaging buffer. Add the fluorescently labeled this compound analog (e.g., 100 nM final concentration).
-
Live-Cell Imaging: Place the dish on the stage of a confocal microscope equipped with a temperature-controlled chamber (37°C).
-
Image Acquisition: Acquire images at different time points (e.g., 0, 5, 15, 30 minutes) to visualize the movement of the fluorescent ligand from the cell surface into intracellular vesicles.
-
Image Analysis: Analyze the images to observe the co-localization of the fluorescent ligand with endosomal markers (if used) to confirm internalization into the endocytic pathway.
Alternative Compounds for Inducing ACKR3 Internalization
Besides this compound and CXCL12, other compounds can also induce ACKR3 internalization.
-
VUF11403: Another small molecule agonist for ACKR3, though less characterized in the context of internalization compared to this compound.
-
C23 (BY-242): A novel ACKR3 agonist that has been shown to induce ACKR3-CXCR4 heterodimerization, a process that may precede internalization.[5]
-
Fluorescent this compound Analogs: Compounds like 18a have been synthesized and used to visualize receptor internalization directly, offering a powerful tool for mechanistic studies.[4]
Conclusion
The available data demonstrates that this compound is a potent and reliable inducer of ACKR3 internalization, with reproducibility comparable to the endogenous ligand CXCL12. The quantitative data from flow cytometry, supported by visualization through confocal microscopy, confirms its utility as a specific pharmacological tool for studying ACKR3 biology. For researchers investigating the functional consequences of ACKR3 activation and trafficking, this compound offers a robust and specific alternative to the endogenous chemokine, facilitating reproducible experimental outcomes. The detailed protocols provided in this guide offer a starting point for the consistent and accurate measurement of ACKR3 internalization in various experimental settings.
References
- 1. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes | eLife [elifesciences.org]
- 3. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide to Agonists Targeting the Atypical Chemokine Receptor 3 (ACKR3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of three distinct classes of agonists targeting the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7: the small molecule agonist VUF11207 , the endogenous chemokine ligand CXCL12 , and the synthetic peptide agonist LIH383 . This comparison is supported by experimental data and detailed methodologies for key assays to aid in the selection and application of these pharmacological tools.
ACKR3 is a Class A G protein-coupled receptor (GPCR) that exhibits atypical signaling. Instead of canonical G protein activation, ligand binding to ACKR3 predominantly triggers the recruitment of β-arrestin, leading to receptor internalization and ligand scavenging.[1][2] This unique mechanism positions ACKR3 as a critical regulator of the extracellular concentrations of its ligands, including the chemokine CXCL12 and various endogenous opioid peptides.[1][3] Consequently, ACKR3 is implicated in a range of physiological and pathological processes, making it a compelling therapeutic target.
Quantitative Performance Comparison
The following table summarizes key quantitative data for this compound, CXCL12, and LIH383, focusing on their binding affinity and functional potency in inducing β-arrestin recruitment.
| Parameter | This compound | CXCL12 | LIH383 | Assay Type | Reference |
| Binding Affinity (IC50) | ~7 nM | ~1.3 nM - Low nM range | Not explicitly found | Radioligand Competition Assay ([¹²⁵I]-CXCL12 displacement) | [4][5][6] |
| Binding Affinity (Kd) | Not explicitly found | High Affinity (pM to low nM) | Not explicitly found | Saturation Binding Assay | [5][7] |
| Functional Potency (EC50) | Not explicitly found | ~0.75 nM - 3.9 nM | 0.61 nM | β-arrestin Recruitment (NanoBRET/Tango) | [3][8] |
Note: Direct comparison of absolute values across different studies and assay formats should be done with caution.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Kinetics of CXCL12 binding to atypical chemokine receptor 3 reveal a role for the receptor N-terminus in chemokine binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.vu.nl [research.vu.nl]
Confirming VUF11207-Mediated Signaling: A Comparative Guide to Downstream Marker Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VUF11207's performance in activating its signaling pathway, with a focus on downstream markers. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate a comprehensive understanding of this compound's activity in relation to other CXCR7 modulators.
This compound is a selective agonist for the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1] Unlike typical chemokine receptors, CXCR7 does not couple to G proteins to induce calcium mobilization. Instead, its signaling is primarily mediated through the β-arrestin pathway.[1] Activation of CXCR7 by agonists like this compound leads to the recruitment of β-arrestin-2, subsequent receptor internalization, and modulation of downstream signaling cascades, including the phosphorylation of Erk1/2.[1] This guide focuses on methods to confirm and quantify this compound-mediated signaling by examining these key downstream events.
Comparative Analysis of CXCR7 Agonist Activity
The efficacy of this compound and other CXCR7 agonists is typically quantified by their half-maximal effective concentration (EC50) in inducing β-arrestin recruitment. Lower EC50 values indicate higher potency. The following table summarizes the reported EC50 values for this compound and a selection of alternative CXCR7 modulators.
| Compound | Type | β-Arrestin Recruitment EC50 | Reference |
| This compound | Small Molecule Agonist | Low nM range | [1] |
| VUF11403 | Small Molecule Agonist | Low nM range | [1][2] |
| CXCL12 (SDF-1) | Endogenous Ligand | 0.014 µM | [1] |
| CCX771 | Small Molecule Agonist | Not explicitly stated, but reported as an agonist | [1] |
| CCX733 | Small Molecule Agonist | Not explicitly stated, but reported as an agonist | [1] |
| TC14012 | Peptide Agonist | 350 nM | [1] |
| FC313 | Peptide Agonist | 0.095 µM | [1] |
| Plerixafor (AMD3100) | Allosteric Agonist | 140 µM | [1] |
Experimental Protocols
β-Arrestin Recruitment Assay
This assay is fundamental to confirming the agonist activity of compounds targeting CXCR7. Several commercial platforms are available, such as the PathHunter assay (DiscoverX) or the Tango assay. The general principle involves a G protein-coupled receptor (GPCR) tagged with a component of a reporter enzyme and β-arrestin fused to the complementary component. Agonist-induced recruitment of β-arrestin to the receptor brings the enzyme components together, generating a detectable signal.
Materials:
-
HEK-293 cells stably co-expressing CXCR7 and a β-arrestin reporter system.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound and other test compounds.
-
Assay buffer.
-
Luminescent or fluorescent substrate.
-
Microplate reader.
Protocol:
-
Cell Culture: Maintain and passage the engineered HEK-293 cell line according to the supplier's instructions.
-
Cell Plating: Seed the cells into 96-well or 384-well white-walled, clear-bottom microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Agonist Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.
-
Signal Detection: Add the substrate solution to each well according to the manufacturer's protocol and incubate as required.
-
Data Acquisition: Measure the luminescent or fluorescent signal using a microplate reader.
-
Data Analysis: Plot the signal intensity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Western Blot for Phospho-ERK1/2
Activation of the β-arrestin pathway by CXCR7 agonists can lead to the phosphorylation of downstream kinases like ERK1/2. Western blotting is a standard technique to detect this phosphorylation event.
Materials:
-
Cells expressing CXCR7 (e.g., HEK-293-CXCR7).
-
Serum-free cell culture medium.
-
This compound and other test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation. Treat the cells with different concentrations of this compound or other compounds for a specific time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and then add the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the phospho-ERK1/2 signal as a ratio to the total ERK1/2 signal.
Visualizing the Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the this compound-mediated signaling pathway and a typical experimental workflow for its confirmation.
Caption: this compound-mediated CXCR7 signaling pathway.
Caption: Workflow for confirming this compound signaling.
References
How does VUF11207 compare to endogenous ligands of ACKR3?
An Objective Comparison of VUF11207 and Endogenous Ligands for the Atypical Chemokine Receptor 3 (ACKR3)
Introduction
The Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, is a class A G protein-coupled receptor (GPCR) that plays a critical role in various physiological and pathological processes, including cancer progression, immune responses, and cardiovascular development.[1][2] Unlike canonical GPCRs, ACKR3 is an "atypical" receptor because it does not couple to G proteins to mediate intracellular signaling.[2][3][4][5] Instead, upon ligand binding, it exclusively signals through the β-arrestin pathway, leading to receptor internalization and ligand scavenging.[2][4][6]
The primary endogenous ligands for ACKR3 are the chemokines CXCL12 (also known as SDF-1) and CXCL11.[2] ACKR3 exhibits a tenfold higher affinity for CXCL12 compared to the canonical CXCL12 receptor, CXCR4.[3][6] This high affinity allows ACKR3 to function as a scavenger, shaping chemokine gradients and modulating CXCR4 signaling.[1][7][8]
This compound is a potent, small-molecule synthetic agonist developed as a chemical tool to probe the function of ACKR3.[1] This guide provides a detailed comparison between this compound and the endogenous ligands CXCL11 and CXCL12, focusing on their respective performance based on available experimental data.
Quantitative Data Comparison
The following table summarizes the binding and functional potency of this compound and the endogenous ligands at the ACKR3 receptor. These values are derived from various assays, primarily focused on β-arrestin recruitment, which is the hallmark of ACKR3 activation.
| Ligand | Parameter | Value | Assay Type | Cell Line | Source |
| This compound | EC50 | 1.6 nM | β-arrestin Recruitment | HEK293-CXCR7 | |
| (R)-VUF11207 | pEC50 | 8.3 ± 0.1 | [125I]CXCL12 Displacement | - | [1] |
| CXCL12 | EC50 | 0.75 nM | β-arrestin-2 Recruitment | - | [9] |
| CXCL12 | EC50 | ~0.014 µM | β-arrestin Recruitment | - | [2] |
| CXCL11 | - | - | - | - | - |
Signaling and Functional Mechanisms
Both endogenous chemokines and the synthetic agonist this compound activate ACKR3 by inducing the recruitment of β-arrestin 1 and 2.[4] This process is initiated by the phosphorylation of the receptor's C-terminal tail by G protein-coupled receptor kinases (GRKs), creating a "barcode" that is recognized by β-arrestins.[4][10]
Key Functional Outcomes:
-
Ligand Scavenging: The primary function of ACKR3 is to bind and internalize its ligands, thereby clearing them from the extracellular space. This "scavenging" activity is crucial for establishing and maintaining chemokine gradients necessary for processes like cell migration.[7][8]
-
β-Arrestin-Mediated Signaling: While devoid of G-protein signaling, the ACKR3:β-arrestin complex can act as a scaffold to activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[2][4]
-
Modulation of CXCR4: ACKR3 can form heterodimers with CXCR4.[3] Activation of ACKR3 by agonists like this compound can induce this heterodimerization, which in turn attenuates CXCL12-mediated signaling through CXCR4, for example, by reducing platelet activation.[11][12]
While both this compound and endogenous ligands trigger this core pathway, some differences in downstream receptor trafficking have been observed. One study noted that after internalization, ACKR3 is recycled back to the cell surface following stimulation with CXCL12, but is targeted for degradation after stimulation with this compound.[6] This suggests that while they activate the same initial pathway, the long-term fate of the receptor may differ.
Figure 1. ACKR3 Signaling Pathway.
Experimental Protocols
The characterization of ligands like this compound relies on specific in vitro assays to measure receptor binding and functional response.
β-Arrestin Recruitment Assay (NanoBRET)
This assay is the primary method for quantifying the functional potency of ACKR3 agonists. It measures the proximity between the receptor and β-arrestin upon ligand stimulation.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a distance-dependent energy transfer phenomenon. In the NanoBRET assay, ACKR3 is tagged with a NanoLuciferase (NLuc) donor, and β-arrestin is tagged with a fluorescent acceptor (e.g., HaloTag ligand). Ligand-induced recruitment brings the donor and acceptor into close proximity (<10 nm), allowing for energy transfer, which is detected as a quantifiable signal.
-
Methodology:
-
Cell Culture: HEK293 cells are co-transfected with plasmids encoding for NLuc-ACKR3 and HaloTag-β-arrestin.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates. The HaloTag-β-arrestin is labeled with a cell-impermeable fluorescent ligand.
-
Ligand Stimulation: Cells are treated with a serial dilution of the test compound (e.g., this compound or CXCL12).
-
Signal Detection: The NanoLuciferase substrate (e.g., furimazine) is added. Luminescence (donor) and fluorescence (acceptor) emissions are measured simultaneously using a plate reader.
-
Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. Data are plotted against ligand concentration, and a dose-response curve is fitted to determine potency (EC50) and efficacy (Emax).[1][13]
-
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand by measuring its ability to displace a labeled ligand from the receptor.
-
Principle: A constant concentration of a high-affinity radiolabeled ligand (e.g., [125I]CXCL12) is incubated with cells or membranes expressing ACKR3. Increasing concentrations of an unlabeled competitor ligand (e.g., this compound) are added, and the reduction in radioligand binding is measured.
-
Methodology:
-
Preparation: Membranes are prepared from cells overexpressing ACKR3.
-
Incubation: Membranes are incubated in a buffer solution with a fixed concentration of [125I]CXCL12 and varying concentrations of the unlabeled competitor ligand.
-
Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Figure 2. Experimental Workflow for a NanoBRET Assay.
Conclusion
This compound serves as a potent and valuable tool for studying ACKR3 biology. It effectively mimics the primary action of the endogenous ligands CXCL11 and CXCL12 by potently inducing β-arrestin recruitment and subsequent receptor internalization. As a small molecule, this compound offers significant advantages over the endogenous chemokines, which are large, expensive, and challenging to synthesize, making it more accessible for routine in vitro and in vivo research.[1][13] While it faithfully recapitulates the canonical β-arrestin-biased signaling of ACKR3, subtle differences in post-activation events like receptor recycling versus degradation may exist, highlighting an area for further investigation. These characteristics make this compound an indispensable agonist for dissecting the nuanced roles of ACKR3 in health and disease.
References
- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACKR3 Proximity Labeling Identifies Novel G protein- and β-arrestin-independent GPCR Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Activation Mechanisms of CXCR4 and ACKR3 Revealed by Single-Molecule Analysis of their Conformational Landscapes [elifesciences.org]
- 8. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes | eLife [elifesciences.org]
- 9. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validating the On-Target Effects of VUF11207: A Comparative Guide to siRNA-Based Target Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods for validating the on-target effects of VUF11207, a potent agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. The primary focus is on the application of small interfering RNA (siRNA) as a robust method for confirming that the cellular effects of this compound are mediated specifically through its interaction with ACKR3. This document outlines detailed experimental protocols, presents expected quantitative data, and compares the siRNA approach with alternative validation techniques to assist researchers in designing rigorous and conclusive studies.
The this compound-ACKR3 Signaling Axis
This compound is a small molecule agonist that selectively binds to ACKR3. Unlike typical chemokine receptors, ACKR3 does not couple with G-proteins to induce calcium mobilization. Instead, its activation, including by this compound, primarily leads to the recruitment of β-arrestin.[1][2][3] This interaction triggers receptor internalization and can modulate other signaling pathways, such as inhibiting CXCL12-induced platelet aggregation.[4][5] Validating that these observed effects are a direct consequence of this compound binding to ACKR3 is a critical step in its pharmacological characterization.
Validating On-Target Effects with siRNA
The most direct method to confirm that this compound acts through ACKR3 is to remove the target protein and observe whether the compound's effect is lost. siRNA offers a transient and specific way to "knock down" the expression of the ACKR3 gene, thereby depleting the cell of the ACKR3 protein. If this compound fails to elicit its characteristic response in ACKR3-knockdown cells, it provides strong evidence of on-target activity.
This protocol describes how to validate the on-target effect of this compound using an siRNA knockdown of ACKR3, followed by a β-arrestin recruitment assay.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing ACKR3 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Seed 2 x 105 cells per well in a 6-well plate for protein/RNA analysis and 8,000 cells per well in a 96-well plate for the functional assay. Allow cells to adhere overnight.
-
-
siRNA Transfection:
-
Prepare two sets of cells. Transfect one set with siRNA targeting human ACKR3 (e.g., 20 pmol per well in a 6-well plate) and the other set with a non-targeting (scrambled) control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 48 to 72 hours to allow for the knockdown of the ACKR3 protein.
-
-
Validation of ACKR3 Knockdown:
-
qRT-PCR: From the 6-well plate, extract total RNA and perform quantitative real-time PCR to measure ACKR3 mRNA levels. Normalize to a housekeeping gene (e.g., GAPDH). A significant reduction in ACKR3 mRNA in the siRNA-treated group compared to the control group confirms successful knockdown at the transcript level.
-
Western Blot: Lyse the remaining cells from the 6-well plate and perform a Western blot using a validated primary antibody against ACKR3. A marked decrease or absence of the ACKR3 protein band in the siRNA-treated sample compared to the control confirms protein knockdown.[6]
-
-
Functional Assay (β-Arrestin Recruitment):
-
Use a commercial β-arrestin recruitment assay system (e.g., PathHunter by DiscoverX).[7]
-
To the 96-well plate containing both control and ACKR3-knockdown cells, add this compound at a range of concentrations (e.g., 1 nM to 10 µM) or a vehicle control.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents as per the manufacturer's protocol and measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
The quantitative data should be organized to clearly demonstrate the link between ACKR3 expression and the cellular response to this compound.
Table 1: Validation of ACKR3 Knockdown Efficiency
| Sample | Relative ACKR3 mRNA Expression (Normalized to Control) | ACKR3 Protein Level (Relative Densitometry) |
| Non-targeting siRNA | 1.0 (baseline) | 100% |
| ACKR3 siRNA | ~0.15 - 0.30 | < 20% |
| Data are representative of typical knockdown experiments.[6] |
Table 2: Functional Readout - this compound-Induced β-Arrestin Recruitment
| Cell Treatment | This compound Concentration | β-Arrestin Recruitment (Luminescence Units) |
| Non-targeting siRNA | Vehicle | ~5,000 |
| Non-targeting siRNA | 1 µM | ~85,000 |
| ACKR3 siRNA | Vehicle | ~5,000 |
| ACKR3 siRNA | 1 µM | ~7,500 |
| Expected results based on the principle that the this compound effect is ACKR3-dependent.[8] |
A successful validation is indicated when the this compound-induced signal is robust in cells treated with non-targeting siRNA but is significantly attenuated or abolished in cells where ACKR3 has been knocked down.
Comparison with Alternative Validation Methods
While siRNA is a powerful tool, other methods can also be used to validate on-target effects, each with distinct advantages and limitations.
Table 3: Comparison of On-Target Validation Methodologies
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Transiently silences the ACKR3 gene to prevent protein expression. | - High specificity- Relatively fast and cost-effective- Reversible, avoiding potential cell adaptation | - Knockdown is incomplete- Potential for off-target effects- Requires transfection optimization |
| CRISPR/Cas9 Knockout | Permanently deletes the ACKR3 gene from the genome. | - Complete and permanent loss of target protein- Stable cell line can be generated for repeated assays | - More time-consuming to generate cell lines- Potential for off-target gene edits- Irreversible, which may be lethal if the target is essential |
| Competitive Binding Assay | Measures the ability of unlabeled this compound to displace a radiolabeled or fluorescently-labeled ACKR3 ligand from the receptor. | - Directly demonstrates interaction at the receptor binding site- Provides quantitative affinity data (Ki) | - Requires a suitable labeled ligand- Does not directly confirm downstream functional effects- Can be complex and require specialized equipment (e.g., for radioligands) |
-
Competitive Binding Assays: These assays confirm that this compound physically interacts with ACKR3 at its binding site. In this setup, a labeled ligand known to bind ACKR3 (e.g., radiolabeled CXCL12) is incubated with cells or membranes expressing the receptor. The addition of increasing concentrations of unlabeled this compound should lead to a dose-dependent decrease in the signal from the labeled ligand, demonstrating competition for the same binding site.[10] This method directly proves a physical interaction but does not confirm that this binding leads to the observed functional response.
Conclusion
Validating the on-target effects of a compound like this compound is fundamental to its preclinical development. The use of siRNA to specifically knock down its target, ACKR3, represents a highly specific and efficient method to link the compound's binding to its functional cellular consequences. When complemented with data from alternative approaches such as CRISPR-mediated knockout or competitive binding assays, researchers can build a conclusive body of evidence to confirm the mechanism of action, ensuring a solid foundation for further drug development.
References
- 1. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. synthego.com [synthego.com]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of VUF11207: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information on the proper disposal procedures for VUF11207, a potent CXCR7 agonist. Adherence to these guidelines is paramount to ensure personal safety and environmental compliance.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to be familiar with the immediate safety and handling protocols for this compound. This compound is intended for research use only. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. In case of contact with eyes or skin, flush immediately with copious amounts of water. If inhaled or ingested, seek immediate medical attention.
This compound Disposal Plan: A Step-by-Step Approach
The disposal of this compound, as with any chemical waste, must be conducted in accordance with local, state, and federal regulations. The following procedure outlines the recommended steps for its safe disposal.
Step 1: Waste Identification and Segregation
-
All disposable materials that have come into contact with this compound, including pipette tips, vials, and gloves, should be considered contaminated waste.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal routing.
Step 2: Containerization
-
Place all solid this compound waste into a clearly labeled, leak-proof, and sealable hazardous waste container.
-
For liquid waste containing this compound, use a designated, sealed, and properly labeled hazardous waste container. Ensure the container is compatible with the solvents used to dissolve the compound.
Step 3: Labeling
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
Step 4: Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow the storage temperature guidelines for the compound, which is typically -20°C for the pure substance.
Step 5: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and storage of this compound.
| Parameter | Value | Source |
| Storage Temperature | -20°C | |
| Solubility in DMSO | 50 mg/mL | [1] |
| Molecular Weight | 470.58 g/mol | [1] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Logistical Information for Handling VUF11207
FOR RESEARCH USE ONLY. Not for use in humans or animals.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling VUF11207. As a novel research chemical, comprehensive safety data may not be fully available. Therefore, a cautious and proactive approach to safety is paramount.
Immediate Safety and Handling Precautions
This compound is a potent agonist of the CXCR7 receptor.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, "Standard Handling" procedures for research chemicals of unknown toxicity should be strictly followed. The compound is supplied as an oil and should be stored at -20°C.
Personal Protective Equipment (PPE)
Due to the absence of a specific SDS, a comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Requirement | Specifications & Rationale |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately if contaminated. |
| Eyes | Safety Goggles with Side Shields | Protects eyes from splashes. |
| Face | Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashing. |
| Body | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing. |
| Respiratory | Use in a Ventilated Area | All handling of this compound, especially when preparing stock solutions, should be conducted in a certified chemical fume hood to avoid inhalation of any potential aerosols. |
Operational Plan
A structured workflow is critical to ensure safety and experimental integrity.
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in its original, tightly sealed container at -20°C. Protect from light.
Preparation of Stock Solutions
-
Solubility: this compound is soluble in DMSO.
-
Procedure:
-
Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Using a calibrated pipette, add the appropriate volume of DMSO to the vial to achieve the desired stock concentration.
-
Cap the vial tightly and vortex gently to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Clearly label all aliquots with the compound name, concentration, date, and your initials.
-
Store stock solution aliquots at -20°C.
-
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
-
Solid Waste: Used gloves, pipette tips, and empty vials should be collected in a designated, sealed chemical waste container.
-
Liquid Waste: Unused or contaminated solutions of this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste.
-
Disposal: All chemical waste must be disposed of in accordance with your institution's and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Spill Kit Contents
Maintain a spill kit in the laboratory where this compound is handled. The kit should include:
-
Absorbent pads or materials suitable for chemical spills.
-
A designated container for spill cleanup waste.
-
Additional pairs of nitrile gloves.
-
Safety goggles.
-
A copy of this spill management procedure.
Spill Cleanup Protocol
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill: Use absorbent pads to contain the spill and prevent it from spreading. Work from the outside of the spill inwards.
-
Absorb the Spill: Cover the spill with absorbent material.
-
Clean the Area: Once the spill is absorbed, carefully clean the affected area with a suitable laboratory detergent and then wipe with 70% ethanol.
-
Dispose of Waste: Collect all contaminated materials (absorbent pads, gloves, etc.) in a sealed bag and place it in the designated chemical waste container.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, following their reporting procedures.
This compound Signaling Pathway
This compound is an agonist for the atypical chemokine receptor CXCR7 (also known as ACKR3). Unlike typical G protein-coupled receptors, CXCR7 primarily signals through β-arrestin recruitment.[4][5][6] Activation of CXCR7 by this compound leads to the recruitment of β-arrestin, which can then initiate downstream signaling cascades, including the MAPK/ERK and mTOR pathways, influencing cell migration, proliferation, and survival.[7][8][9]
Experimental Protocol: Example In Vitro Assay
The following is a generalized protocol for assessing the effect of this compound on cell migration, a key cellular response mediated by CXCR7 activation.
Boyden Chamber Migration Assay
-
Cell Culture: Culture cells of interest (e.g., a cancer cell line expressing CXCR7) in appropriate media.
-
Cell Starvation: Prior to the assay, starve the cells in serum-free media for 4-6 hours.
-
Cell Harvesting: Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free media.
-
Assay Setup:
-
Add serum-free media containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM) to the lower wells of the Boyden chamber.
-
Place the microporous membrane (e.g., 8 µm pore size) over the lower wells.
-
Add the cell suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the chamber at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with a suitable stain (e.g., crystal violet).
-
Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Plot the number of migrated cells (or absorbance) against the concentration of this compound to determine the dose-response relationship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions and mechanisms of chemokine receptor 7 in tumors of the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR7/CXCR4 Heterodimer Constitutively Recruits β-Arrestin to Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
